molecular formula C4H4N4O2S B030912 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine CAS No. 1672-48-6

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Cat. No.: B030912
CAS No.: 1672-48-6
M. Wt: 172.17 g/mol
InChI Key: UOWCFGBLAMCSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a versatile and highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure incorporates multiple reactive and coordinating sites, including amino, hydroxy, thiol (mercapto), and nitroso groups, enabling its role as a key synthetic intermediate and a potent metal-chelating agent. In research, this compound is primarily investigated for its ability to form stable complexes with various metal ions, which is exploited in the development of catalysts and novel coordination polymers. Its mechanism of action in biochemical contexts often involves the inhibition of metalloenzymes by competitively binding to the active-site metal cofactors, such as zinc or iron. Furthermore, the electron-rich nature of the molecule makes it a valuable precursor in the synthesis of more complex purine analogs and other fused heterocyclic systems with potential pharmacological activities, including antiviral and anticancer properties. Researchers value this compound for its unique structural features that facilitate the study of nucleobase chemistry, metal-ligand interactions, and the design of new functional materials.

Properties

IUPAC Name

6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCFGBLAMCSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873594, DTXSID40873593
Record name 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-nitroso-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-48-6, 5451-33-2, 749191-11-5
Record name 6-Amino-5-nitroso-2-thiouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1672-48-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-nitroso-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy interpretation.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure is characterized by a pyrimidine ring substituted with an amino group at position 4, a hydroxyl group at position 6, a mercapto (thiol) group at position 2, and a nitroso group at position 5.[1] This combination of functional groups imparts diverse chemical reactivity and significant biological potential.[1]

The presence of the mercapto group allows for tautomerism, existing in both thiol and thione forms. The IUPAC name for the more stable thione form is 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[1]
CAS Number 1672-48-6[1]
Molecular Formula C₄H₄N₄O₂S[1]
Molecular Weight 172.17 g/mol [1]
Canonical SMILES C1(=C(NC(=S)NC1=O)N)N=O[1]
InChI InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)[1]
InChI Key UOWCFGBLAMCSFY-UHFFFAOYSA-N[1]
Physicochemical Properties

The following table summarizes the computed physicochemical properties of the compound.

PropertyValue
XLogP3 -0.7
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Exact Mass 172.00549656 Da
Monoisotopic Mass 172.00549656 Da
Topological Polar Surface Area 129 Ų
Heavy Atom Count 11

Data sourced from PubChem CID 2724406.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation at the 5-position.

Synthesis Workflow

The logical flow of the synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitrosation ethyl_cyanoacetate Ethyl Cyanoacetate cyclocondensation Cyclocondensation Reaction ethyl_cyanoacetate->cyclocondensation thiourea Thiourea thiourea->cyclocondensation base Base (e.g., Sodium Methoxide) base->cyclocondensation Catalyst precursor 4-Amino-6-hydroxy- 2-mercaptopyrimidine cyclocondensation->precursor precursor_step2 Precursor from Step 1 nitrosation_reaction Nitrosation precursor_step2->nitrosation_reaction nitrosating_agent Nitrosating Agent (NaNO₂ in Acetic Acid) nitrosating_agent->nitrosation_reaction final_product 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine nitrosation_reaction->final_product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

This protocol is adapted from a known method for the synthesis of the non-nitrosated precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate and thiourea in a 1:1 molar ratio in methanol.

  • Addition of Base: Add a sodium alkoxide base, such as sodium methoxide, to the mixture to catalyze the cyclocondensation reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 1-4 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and add water.

  • Neutralization and Precipitation: Neutralize the solution with an acid (e.g., acetic acid) to precipitate the product.

  • Isolation: Collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine by filtration, wash with cold water, and dry under vacuum.[2]

Experimental Protocol: Nitrosation

This protocol describes the subsequent nitrosation of the synthesized precursor.

  • Dissolution: Dissolve the 4-amino-6-hydroxy-2-mercaptopyrimidine precursor in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Addition of Nitrite: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyrimidine solution while maintaining the temperature below 5°C. The optimal pH for this reaction is between 3 and 4.[1]

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. The formation of a colored precipitate indicates product formation.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the product with cold water and then with a small amount of cold ethanol to remove impurities. Dry the final product, this compound, under vacuum.

Biological Activities and Applications

This pyrimidine derivative has been investigated for several biological activities, with its role as a scaffold for adenosine receptor antagonists being the most prominent.

Adenosine A₃ Receptor Antagonism

The primary area of interest for this compound and its derivatives is their activity as antagonists of the A₃ adenosine receptor.[1] The A₃ receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, making it a target for conditions like inflammation, cancer, and cardiac ischemia. While the parent compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, shows very low affinity for the A₃ receptor, specific substitutions on the pyrimidine core can lead to highly potent and selective antagonists.[3]

CompoundA₃ Ki (nM)A₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)
4-Amino-6-hydroxy-2-mercaptopyrimidine (Parent) >1000---
Optimized Derivative (5m) *3.5>1000>1000>1000

Derivative 5m is a structurally related analog where specific alkyl and aryl groups have been added to the parent scaffold to optimize binding affinity.[3] Data compiled from studies on mercaptopyrimidine-based A₃ adenosine receptor antagonists.[1][3]

Antimicrobial and Antioxidant Activity

Key Signaling Pathway: A₃ Adenosine Receptor

As an antagonist, this class of compounds works by blocking the A₃ adenosine receptor. This receptor is primarily coupled to inhibitory G proteins (Gᵢ), which, upon activation by an agonist like adenosine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular A3R A₃ Adenosine Receptor G_protein Gᵢ Protein A3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A3R Activates Antagonist Pyrimidine Derivative (Antagonist) Antagonist->A3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: A₃ Adenosine Receptor signaling pathway.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Protocol: Adenosine A₃ Receptor Competition Binding Assay

This radioligand binding assay is used to determine the affinity (Kᵢ value) of the test compound.

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human A₃ adenosine receptor (e.g., CHO cells).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a microtiter plate, combine:

    • Cell membranes (providing the receptor).

    • A specific A₃ receptor radioligand (e.g., [¹²⁵I]AB-MECA) at a fixed concentration near its Kₑ value.

    • Increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of the compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Test Solutions: Prepare various concentrations of the test compound in methanol.

  • Reaction: In a microtiter plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with methanol only).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

References

An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, confers a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives. Notably, derivatives of the core 4-amino-6-hydroxy-2-mercaptopyrimidine structure have been identified as highly potent and selective antagonists of the A3 adenosine receptor, a promising target for various therapeutic interventions. This document details experimental protocols for relevant biological assays and visualizes the key signaling pathway associated with its mechanism of action, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound, also known by its synonym 6-Amino-5-nitroso-2-thiouracil, is a pyrimidine derivative. The presence of multiple functional groups allows for a variety of chemical reactions, including oxidation of the mercapto group and nucleophilic substitution at the amino and mercapto positions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄N₄O₂SPubChem
Molecular Weight 172.17 g/mol PubChem
CAS Number 1672-48-6PubChem
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-onePubChem
Appearance Data not available-
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-

Synthesis

A general synthesis for the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate and thiourea in the presence of a base. The subsequent nitrosation at the 5-position would yield the target compound.

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

A reported method for the synthesis of the non-nitrosated precursor involves the reaction of ethyl cyanoacetate with thiourea.

Experimental Protocol:

  • 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea are heated under reflux in 3 ml of methanol.

  • 1.17 g of the sodium salt of 2-hydroxypyridine is added as a catalyst.

  • After the reaction is complete, 4 ml of water is added.

  • The solution is neutralized with 0.58 ml of acetic acid to precipitate the product.

  • The resulting monohydrate crystals are collected. The reported yield for this reaction is 82%.

Nitrosation to form this compound

While a specific detailed protocol for the nitrosation of 4-amino-6-hydroxy-2-mercaptopyrimidine was not found in the available literature, a general method for nitrosating similar pyrimidine structures can be inferred. This typically involves the use of a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid), under controlled temperature conditions.

General Experimental Workflow for Nitrosation:

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A3AR Binds & Activates Antagonist 4-Amino-6-hydroxy-2- mercapto-5-nitrosopyrimidine (Antagonist) Antagonist->A3AR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, also known as 6-Amino-5-nitroso-2-thiouracil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, spectral analysis, and biological activities, including its potential as an A3 adenosine receptor antagonist, an antimicrobial agent, and an antioxidant.

Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by a pyrimidine ring substituted with an amino group, a hydroxyl group, a mercapto group, and a nitroso group. These functional groups contribute to its chemical reactivity and diverse biological activities.[1]

PropertyValueSource
Molecular Formula C₄H₄N₄O₂S[2]
Molecular Weight 172.17 g/mol [2]
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[2]
CAS Number 1672-48-6[2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3 -0.7[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopy Data Source
FT-IR (KBr Wafer) Characteristic peaks for functional groups are expected. Specific peak data is not readily available in the literature for the final compound. However, related pyrimidine structures show characteristic N-H, C=O, C=S, and N=O stretching vibrations.[2]
¹H NMR Specific chemical shifts for the title compound are not readily available in the literature. For the related compound 6-Amino-4-hydroxy-2-mercaptopyrimidine, signals are observed at approximately δ 11.41 (s, 1H, O(4)H), 5.46 (s, 2H, NH₂), and 4.50 (s, 1H, C(5)H) in DMSO-d₆.[3]
¹³C NMR Specific chemical shifts for the title compound are not readily available in the literature.
Mass Spectrometry (GC-MS) m/z Top Peak: 172[2]
UV-Vis Specific absorption maxima are not readily available in the literature.

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from the condensation of ethyl cyanoacetate and thiourea to form 4-Amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add equimolar amounts of ethyl cyanoacetate and thiourea.

  • Reflux: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After completion of the reaction, cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Purification: Filter the precipitate, wash with water and ethanol, and dry to obtain 4-Amino-6-hydroxy-2-mercaptopyrimidine.

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine

  • Dissolution: Suspend the 4-Amino-6-hydroxy-2-mercaptopyrimidine obtained in the previous step in water or a suitable solvent.

  • Nitrosating Agent: Add a solution of sodium nitrite (NaNO₂) to the suspension.

  • Acidification: Cool the mixture in an ice bath and slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) dropwise while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at low temperature for a specified period. The formation of the nitroso compound is often indicated by a color change.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine cluster_step2 Step 2: Nitrosation Ethyl Cyanoacetate Ethyl Cyanoacetate Condensation Condensation Ethyl Cyanoacetate->Condensation Thiourea, NaOEt, EtOH, Reflux 4-Amino-6-hydroxy-2-mercaptopyrimidine 4-Amino-6-hydroxy-2-mercaptopyrimidine Condensation->4-Amino-6-hydroxy-2-mercaptopyrimidine Nitrosation Nitrosation 4-Amino-6-hydroxy-2-mercaptopyrimidine->Nitrosation NaNO₂, HCl, 0-5 °C This compound This compound Nitrosation->this compound

Caption: Synthetic pathway for this compound.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest for drug discovery and development.

A3 Adenosine Receptor Antagonism

Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective antagonists of the A3 adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor can modulate various physiological processes, including inflammation and cell proliferation.

Biological Target Activity Value Source
A₃ Adenosine ReceptorAntagonist (Kᵢ for a potent derivative)3.5 nM

Signaling Pathway of A3 Adenosine Receptor Antagonism

An antagonist like this compound would block the binding of the endogenous agonist (adenosine) to the A₃AR, thereby preventing the downstream signaling cascade.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor (A3AR) Gi Gᵢ Protein A3AR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP Adenosine Adenosine (Agonist) Adenosine->A3AR Binds and Activates Antagonist 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine (Antagonist) Antagonist->A3AR Blocks Binding Gi->AC Inhibits ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: A3 Adenosine Receptor signaling pathway and antagonism.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for the parent compound are not widely available, related pyrimidine derivatives have shown activity against various bacterial strains.

Bacterial Strain Activity (MIC) Source
Escherichia coliData not available
Staphylococcus aureusData not available

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antimicrobial_Workflow Bacterial\nCulture Bacterial Culture Standardized\nInoculum Standardized Inoculum Bacterial\nCulture->Standardized\nInoculum Dilute in Broth Inoculate\nMicroplate Inoculate Microplate Standardized\nInoculum->Inoculate\nMicroplate Compound Compound Serial Dilutions\nin Microplate Serial Dilutions in Microplate Compound->Serial Dilutions\nin Microplate Prepare Serial Dilutions\nin Microplate->Inoculate\nMicroplate Incubation\n(37°C, 24h) Incubation (37°C, 24h) Inoculate\nMicroplate->Incubation\n(37°C, 24h) Visual Inspection\nfor Growth Visual Inspection for Growth Incubation\n(37°C, 24h)->Visual Inspection\nfor Growth Determine MIC Determine MIC Visual Inspection\nfor Growth->Determine MIC

Caption: Workflow for antimicrobial susceptibility testing.

Antioxidant Activity

The presence of the amino, hydroxyl, and mercapto groups suggests that this compound may possess antioxidant properties by acting as a free radical scavenger.

Assay Activity (IC₅₀) Source
DPPH Radical ScavengingData not available

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Preparation of Compound Solutions: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with the compound solutions. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.[2][4]

DPPH_Assay DPPH Radical\n(Purple) DPPH Radical (Purple) Reaction Reaction DPPH Radical\n(Purple)->Reaction Antioxidant (e.g., Test Compound) Reduced DPPH\n(Yellow) Reduced DPPH (Yellow) Reaction->Reduced DPPH\n(Yellow) Measure Absorbance\nat 517 nm Measure Absorbance at 517 nm Reaction->Measure Absorbance\nat 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance\nat 517 nm->Calculate % Inhibition Determine IC₅₀ Determine IC₅₀ Calculate % Inhibition->Determine IC₅₀

Caption: Principle of the DPPH radical scavenging assay.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical functionality that translates into a spectrum of biological activities. Its potential as an A3 adenosine receptor antagonist, coupled with its antimicrobial and antioxidant properties, makes it a valuable scaffold for further investigation in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related pyrimidine derivatives. Further studies are warranted to fully elucidate its mechanism of action and to obtain more comprehensive quantitative data on its biological effects.

References

In-Depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (CAS 1672-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMP), also known by its synonym 6-Amino-5-nitroso-2-thiouracil. This document is intended to be a thorough resource, consolidating available data to facilitate further research and development.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by its functional groups which impart a range of chemical reactivities and potential biological functions. It is typically an orange-brown powder.[1]

PropertyValueReference
CAS Number 1672-48-6[1]
Molecular Formula C₄H₄N₄O₂S[1]
Molecular Weight 172.17 g/mol [1]
Appearance Orange-brown powder[1]
Melting Point >240 °C[1]
Boiling Point (est.) 515.6 °C at 760 mmHg[1]
Density (est.) 1.597 g/cm³[1]
pKa (Predicted) 6.16 ± 0.25[1]
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one

Synthesis and Characterization

The synthesis of AHMP generally involves a multi-step process starting from simpler pyrimidine precursors, including condensation and nitrosation reactions.[1] A common route involves the synthesis of the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation.

Experimental Protocol: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

A plausible synthesis route for the precursor involves the condensation of ethyl cyanoacetate and thiourea.

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • Methanol

  • Sodium salt of 2-hydroxypyridine

  • Acetic acid

  • Water

Procedure:

  • A mixture of ethyl cyanoacetate (0.57 g) and thiourea (0.38 g) is heated under reflux in methanol (3 ml).

  • The sodium salt of 2-hydroxypyridine (1.17 g) is added to the mixture.

  • After the reaction is complete, water (4 ml) is added.

  • The solution is neutralized with acetic acid (0.58 ml) to precipitate the product.

  • The resulting crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate are collected.

This method has a reported yield of 82%.

Experimental Protocol: Nitrosation of 6-Amino-2-thiouracil

The final step to produce AHMP is the nitrosation of the precursor.

Materials:

  • 6-amino-2-thiouracil (or 4-amino-6-hydroxy-2-mercaptopyrimidine)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • 6-aminouracil is suspended in hot water (80°C).

  • Glacial acetic acid is added to neutralize the solution, causing the 6-aminouracil to begin to precipitate.

  • An additional volume of glacial acetic acid is added.

  • A solution of sodium nitrite in water is then cautiously added to the two-phase system (solid-liquid).

  • The rose-red nitroso compound (AHMP) separates almost immediately.

  • The precipitate is collected by filtration and washed with ice water.

Spectral Data
Spectral Data for 6-Amino-2-thiouracil Derivatives
¹H NMR Signals for NH, C₆–NH₂, and C₅–H protons of the uracil ring are typically observed. Chemical shifts are sensitive to substitution on the ring.
¹³C NMR The chemical shifts of the carbonyl and thiocarbonyl carbons, as well as the carbons of the pyrimidine ring, are characteristic and can be used to distinguish between isomers.

Biological Activities and Uses

AHMP and related thiouracil derivatives have been investigated for a variety of biological activities and applications.

Antimicrobial and Antioxidant Activity

Studies have suggested that AHMP possesses antimicrobial properties against various bacterial strains and also exhibits antioxidant activity by scavenging free radicals.[1]

Enzyme Inhibition

Preliminary research indicates that AHMP may act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential for further investigation in drug development.[1]

Adenosine A₃ Receptor Antagonism

One of the most promising areas of research for AHMP is its potential role as an antagonist of the adenosine A₃ receptor.[1] These receptors are implicated in various physiological and pathological processes, including inflammation and cancer.

Metal Chelation and Analytical Applications

The structure of AHMP, containing sulfur and nitrogen atoms, makes it an effective chelating agent for heavy metal ions.[1] This property is utilized in analytical chemistry for the detection and quantification of metal ions and in environmental applications for the detoxification of contaminated soil and water.[1] Studies on the related compound 4-amino-6-hydroxy-2-mercaptopyrimidine have shown the formation of stable complexes with divalent metal ions like Zn(II) and Cd(II).

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of AHMP. Researchers should optimize these protocols for their specific experimental conditions.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Reaction cluster_analysis Measurement A Prepare stock solution of AHMP in methanol B Prepare serial dilutions of AHMP A->B D Mix AHMP dilutions with DPPH solution B->D C Prepare 0.1 mM DPPH solution in methanol C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 517 nm E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 value G->H

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling Pathways

Adenosine A₃ Receptor Signaling

As a potential antagonist, AHMP would block the downstream signaling initiated by the activation of the adenosine A₃ receptor. This receptor primarily couples to Gᵢ and Gq proteins, leading to the inhibition of adenylyl cyclase and activation of phospholipase C, respectively.

A3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor G_protein Gαi / Gαq A3R->G_protein Agonist AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK MAPK Pathway Activation G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PIP2 PIP2 Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC PKC Activation DAG->PKC AHMP AHMP (Antagonist) AHMP->A3R Blocks

Caption: Adenosine A₃ Receptor Signaling Pathway and the antagonistic action of AHMP.

Conclusion

This compound is a versatile heterocyclic compound with a range of interesting chemical and biological properties. Its potential as an antimicrobial agent, antioxidant, enzyme inhibitor, and particularly as an adenosine A₃ receptor antagonist, makes it a valuable subject for further research in medicinal chemistry and drug development. Furthermore, its metal-chelating properties offer opportunities in analytical and environmental sciences. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of this promising molecule.

References

physical and chemical properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. The document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biochemical characteristics of this pyrimidine derivative. This guide covers its fundamental properties, proposed synthesis and analysis methodologies, and its role as a potential modulator of cellular signaling pathways, particularly as an antagonist of the A3 adenosine receptor. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by the presence of multiple functional groups—amino, hydroxyl, mercapto, and nitroso moieties—which contribute to its distinct chemical reactivity and significant biological activity.[1] These functional groups make it a subject of interest in medicinal chemistry, particularly for its potential interactions with biological macromolecules.[1] Emerging research has highlighted its role as a potential antimicrobial agent, an antioxidant, and an enzyme inhibitor.[1] Notably, derivatives of this compound have shown high affinity as antagonists for the A3 adenosine receptor (A3AR), suggesting its potential in the development of therapies for conditions where this receptor is implicated.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are based on computational predictions and estimations.

General and Physical Properties
PropertyValueSource
Appearance Orange to Very Dark Orange Solid[2]
Melting Point >300 °C[3]
Solubility Slightly soluble in 0.1N NaOH (with sonication)[2][3]
pKa (Predicted) 6.16 ± 0.25[2]
Refractive Index (Estimated) 1.6440[2]
Chemical Identifiers and Molecular Properties
PropertyValueSource
Molecular Formula C4H4N4O2S[4]
Molecular Weight 172.17 g/mol [4][5]
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[4]
Canonical SMILES C1(=C(NC(=S)NC1=O)N)N=O[4]
InChI Key UOWCFGBLAMCSFY-UHFFFAOYSA-N[4]
CAS Number 1672-48-6[4][5]
PubChem CID 2724406[4]
Synonyms 6-Amino-5-nitroso-2-thiouracil, 6-Amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(1H)-one[4]
XLogP3 (Computed) -0.7[4]

Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the synthesis of the precursor, 4-Amino-6-hydroxy-2-mercaptopyrimidine, followed by its nitrosation at the 5-position.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitrosation A Ethyl Cyanoacetate + Thiourea C Reflux Reaction Mixture A->C B Methanol + Sodium Salt of 2-Hydroxypyridine (Base) B->C D Neutralization with Acetic Acid C->D E Isolation of 4-Amino-6-hydroxy-2-mercaptopyrimidine D->E F Dissolve Precursor in Glacial Acetic Acid E->F Proceed to Nitrosation G Dropwise addition of Sodium Nitrite (NaNO2) at 0°C F->G H Stir for 2 hours G->H I Filtration and Isolation of Final Product H->I

Proposed two-step synthesis workflow.
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine [6]

  • Combine 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea in 3 ml of methanol.

  • Add 1.17 g of the sodium salt of 2-hydroxypyridine to the mixture.

  • Heat the mixture under reflux.

  • After the reaction is complete, add 4 ml of water.

  • Neutralize the solution with 0.58 ml of acetic acid to precipitate the product.

  • Filter and collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. The reported yield for this reaction is 82%.[6]

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine (adapted from a similar nitrosation protocol)[1]

  • Dissolve the synthesized 4-Amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of sodium nitrite (NaNO2) and add it dropwise to the cooled pyrimidine solution.

  • Stir the reaction mixture at 0°C for 2 hours. The optimal pH for nitrosation is between 3 and 4.[1]

  • The nitroso product is expected to precipitate out of the solution.

  • Isolate the final product, this compound, by filtration.

  • Wash the product with cold water and dry under vacuum.

Proposed Analytical Methods

Due to the lack of specific published analytical methods, standard techniques for the characterization of organic compounds are recommended.

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating the purity of the compound.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.A molecular ion peak corresponding to the molecular weight of the compound (172.17 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H, O-H, C=O, C=S, and N=O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the molecular structure.Resonances corresponding to the protons and carbons in the pyrimidine ring and its substituents.
UV-Vis Spectroscopy Determination of absorption maxima for quantification.Absorption maxima characteristic of the chromophoric pyrimidine ring system.

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as potent antagonists of the A3 adenosine receptor (A3AR).[1] A3ARs are G protein-coupled receptors (GPCRs) that are implicated in various physiological and pathological processes.

Mechanism of Action as an A3AR Antagonist

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins.[7] Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] This can trigger a cascade of downstream effects, including the modulation of mitogen-activated protein kinase (MAPK) pathways.[9]

As an antagonist, this compound would bind to the A3AR but not activate it. Instead, it would block the binding of adenosine, thereby preventing the initiation of the downstream signaling cascade. This leads to a restoration of adenylyl cyclase activity and normalizes cAMP levels.

A3 Adenosine Receptor Antagonist Signaling Pathway

The following diagram illustrates the signaling pathway of the A3 adenosine receptor and the inhibitory effect of an antagonist like this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Space A3AR A3 Adenosine Receptor (A3AR) G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway PKA->MAPK Modulates Response Cellular Response MAPK->Response Adenosine Adenosine (Agonist) Adenosine->A3AR Binds and Activates Antagonist 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine (Antagonist) Antagonist->A3AR Binds and Blocks

References

Technical Data Sheet: Molecular Weight of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed breakdown of the molecular weight for the chemical compound 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Compound Identification

The compound is this compound. According to multiple chemical databases, its molecular formula is established as C₄H₄N₄O₂S.[1][2][3] This formula is critical for the precise calculation of its molecular weight.

Molecular Weight Calculation

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The calculation is based on the established molecular formula and the standard atomic weights of each element.

Table 1: Atomic Composition and Molecular Weight Calculation

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH41.0084.032
NitrogenN414.007[4][5][6]56.028
OxygenO215.999[7][8][9]31.998
SulfurS132.066[10][11]32.066
Total 172.168

The calculated molecular weight of this compound is 172.168 g/mol . This value is consistent with the literature, which reports a molecular weight of 172.17 g/mol .[1][3]

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry, involving the identification of the molecular formula followed by the summation of the atomic weights of each atom in the formula.

A Identify Chemical Compound: 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine B Determine Molecular Formula: C4H4N4O2S A->B C Identify Constituent Atoms: Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur B->C D Obtain Standard Atomic Weights (from Periodic Table) C->D E Calculate Total Mass for Each Element D->E F Sum Elemental Masses for Final Molecular Weight: 172.17 g/mol E->F

Caption: Workflow for Molecular Weight Calculation.

References

The Biochemical Potential of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, also known as 6-amino-5-nitroso-2-thiouracil, is a multifaceted pyrimidine derivative with a range of biochemical activities. This technical guide provides an in-depth overview of its potential applications in biochemistry, focusing on its role as an adenosine A3 receptor antagonist, a metal-chelating agent, and a compound with potential antimicrobial and enzyme-inhibitory properties. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and development efforts.

Introduction

This compound is a heterocyclic compound with the molecular formula C4H4N4O2S.[1] Its structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, endows it with diverse chemical reactivity and biological activity.[2] Preliminary studies have suggested its potential as an antimicrobial and antioxidant agent, as well as an enzyme inhibitor.[2] More substantive research has pointed towards its role as a scaffold for potent and selective adenosine A3 receptor antagonists and as an effective chelator of heavy metal ions. This guide will delve into these applications, presenting the available quantitative data and experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[1]
Synonyms 6-Amino-5-nitroso-2-thiouracil, NSC 229540[1]
CAS Number 1672-48-6[1]
Molecular Formula C4H4N4O2S[1]
Molecular Weight 172.17 g/mol [1]
Appearance Orange to Very Dark Orange Solid
pKa 6.16 ± 0.25 (Predicted)

Biochemical Applications

Adenosine A3 Receptor Antagonism

Quantitative Data: A3 Adenosine Receptor Binding Affinity of a Derivative

CompoundTargetAssay TypeKi (nM)SelectivityReference
5m (a derivative)Human A3 Adenosine ReceptorRadioligand Binding Assay3.5Devoid of appreciable affinity for A1, A2A, and A2B ARs

This highlights the potential of the 4-amino-6-hydroxy-2-mercaptopyrimidine scaffold in the design of selective A3AR antagonists.

The A3 adenosine receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] It can also signal through Gq proteins to activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][5] Downstream signaling can involve the modulation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, as well as the PI3K/Akt pathway.[3][5]

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-protein cluster_cytosol Cytosol A3AR A3 Adenosine Receptor Gi Gi/o A3AR->Gi Activates Gq Gq A3AR->Gq Activates PI3K_Akt PI3K/Akt Pathway A3AR->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) A3AR->MAPK AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand 4-Amino-6-hydroxy-2- mercapto-5-nitrosopyrimidine (Antagonist) Ligand->A3AR Blocks PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Cell Proliferation) PKA->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Ca2->Downstream PKC->Downstream PI3K_Akt->Downstream MAPK->Downstream

A3 Adenosine Receptor Signaling Pathway
Metal Ion Chelation

This compound has been shown to form stable complexes with various divalent metal ions. The stoichiometry of these complexes is typically 1:2 (metal:ligand).[6] This chelating property suggests potential applications in the mitigation of heavy metal toxicity.

Quantitative Data: Stability and Thermodynamic Constants for Metal Complexation

The following data were determined potentiometrically for the interaction of this compound (AHMP) with Zinc(II) and Cadmium(II) ions.[6]

Table 1: Stability Constants of Zn(II) and Cd(II) Complexes with AHMP at 25°C

Metal Ionlog K1log K2log β2
Zn(II)5.364.9510.31
Cd(II)4.874.529.39

Table 2: Thermodynamic Parameters for the Formation of Zn(II) and Cd(II) Complexes with AHMP

Complex-ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
[Zn(AHMP)]+30.59-18.7339.79
[Zn(AHMP)2]58.85-35.2179.29
[Cd(AHMP)]+27.79-15.9239.81
[Cd(AHMP)2]53.59-30.4177.74
Potential Antimicrobial and Enzyme Inhibitory Activities

Experimental Protocols

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

A common method for the synthesis of the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate and thiourea.[4][7]

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium methoxide or sodium salt of 2-hydroxypyridine

  • Methanol

  • Water

  • Acetic acid

Procedure:

  • Dissolve ethyl cyanoacetate (1 equivalent) and thiourea (1 equivalent) in methanol.

  • Add sodium methoxide (1.1 equivalents) or the sodium salt of 2-hydroxypyridine to the solution.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and add water.

  • Neutralize the solution with acetic acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.

Nitrosation to form this compound: Detailed experimental procedures for the nitrosation of this specific precursor are not extensively documented. However, a general procedure for the nitrosation of similar pyrimidines involves the use of a nitrosating agent like sodium nitrite in an acidic medium.

General Procedure:

  • Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium nitrite.

  • Maintain the reaction at a low temperature with stirring.

  • The formation of the colored nitroso product should be observable.

  • Isolate the product by filtration, wash with cold water, and dry.

Adenosine A3 Receptor Binding Assay (Adapted Protocol)

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the A3 adenosine receptor, and it should be optimized for specific laboratory conditions.[8][9]

Materials:

  • Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [125I]I-AB-MECA or a similar high-affinity A3AR radioligand

  • Test compound: this compound or its derivatives

  • Non-specific binding control: A high concentration of a standard A3AR agonist or antagonist (e.g., NECA)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI)

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well filter plate, set up wells for total binding (assay buffer + radioligand + cell membranes), non-specific binding (non-specific binding control + radioligand + cell membranes), and test compound binding (test compound dilutions + radioligand + cell membranes).

  • Add the radioligand to all wells at a concentration close to its Kd.

  • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Reagents: - Cell Membranes (with A3AR) - Radioligand ([125I]I-AB-MECA) - Test Compound Dilutions A1 Add Assay Components: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells P1->A1 A2 Incubate to Reach Equilibrium (e.g., 60-120 min at RT) A1->A2 S1 Terminate and Separate Bound from Free Ligand (Rapid Vacuum Filtration) A2->S1 S2 Wash Filters with Cold Buffer S1->S2 D1 Quantify Bound Radioactivity (Scintillation Counting) S2->D1 D2 Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) D1->D2

Experimental Workflow for Radioligand Binding Assay

Conclusion

This compound presents a promising scaffold for the development of novel biochemical probes and therapeutic agents. Its demonstrated utility as a precursor for potent A3 adenosine receptor antagonists and its inherent metal-chelating properties are the most well-documented applications. While its antimicrobial and enzyme-inhibitory activities are noted, further quantitative studies are necessary to fully elucidate their potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the biochemical applications of this versatile compound.

References

Unveiling a Niche Pyrimidine: A Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, synthesis, and biological significance of the heterocyclic compound 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. This document provides a comprehensive overview for researchers and professionals in medicinal chemistry and drug development, summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Compound Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group at the 4th position, a hydroxyl group at the 6th position, a mercapto group at the 2nd position, and a nitroso group at the 5th position.[1] Its unique structure and functional groups contribute to its chemical reactivity and biological activity, making it a molecule of interest in various scientific domains.[1]

PropertyValueSource
Molecular Formula C4H4N4O2S[1][2][3]
Molecular Weight 172.17 g/mol [2][3]
CAS Number 1672-48-6[2][3][4]
Ammonium Salt CAS 5451-33-2[5][6]
IUPAC Name 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[3]
Synonyms 6-Amino-5-nitroso-2-thiouracil[3]

Discovery and History

The history of this compound is rooted in the exploration of pyrimidine chemistry. The synthesis of the parent compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, was reported in a 1954 publication by Baker, Joseph, and Schaub.[7] Their work involved the reaction of ethyl cyanoacetate with thiourea in the presence of sodium methoxide.[7]

The subsequent addition of the 5-nitroso group, a critical step for the compound's distinct biological activity, is achieved through nitrosation. This reaction typically involves the use of sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid, at low temperatures (0–5°C).[1] The efficiency of this nitrosation is pH-dependent, with optimal yields achieved at a pH of 3–4.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process that begins with the creation of the pyrimidine core, followed by nitrosation.

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

A common method for the synthesis of the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate and thiourea.[8]

Experimental Protocol:

  • 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea are heated under reflux in 3 ml of methanol.[8]

  • 1.17 g of the sodium salt of 2-hydroxypyridine is added as a condensing agent.[8]

  • After the reaction is complete, 4 ml of water is added to the mixture.[8]

  • The solution is then neutralized with 0.58 ml of acetic acid to precipitate the monohydrate crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine.[8]

  • The resulting product can be collected via filtration. The reported yield for this method is 82%.[8]

Nitrosation to Yield this compound

The introduction of the nitroso group at the 5th position is a crucial step for imbuing the molecule with its specific biological properties.

Experimental Protocol:

  • Dissolve the synthesized 6-amino-1-methyl-2-thiouracil (a derivative of the precursor) in glacial acetic acid.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution.[1]

  • Stir the reaction mixture for 2 hours at 0°C.[1]

  • The resulting 5-nitroso product can be isolated by filtration.[1]

dot graph experimental_workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have shown notable biological activities, including antimicrobial and antioxidant properties.[1] However, the most significant area of research has been their role as antagonists of the A3 adenosine receptor (A3AR).[1][9]

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological and pathological processes.

As an antagonist, this compound and its derivatives bind to the A3AR but do not activate it. Instead, they block adenosine from binding, thereby inhibiting the downstream signaling pathway. This antagonism can have therapeutic implications in conditions where the A3AR is overactive.

Derivatives of this compound have demonstrated high potency and selectivity for the A3AR, with some showing a Ki value as low as 3.5 nM.[9]

A3AR_Signaling

Chemical Reactivity

The chemical behavior of this compound is influenced by its various functional groups:

  • Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.[1]

  • Nucleophilic Substitution: The amino and mercapto groups can act as nucleophiles in substitution reactions.[1]

  • Condensation Reactions: The compound can react with aldehydes or ketones.[1]

  • Metal Ion Complexation: It has the ability to form stable complexes with metal ions.[1]

This diverse reactivity makes it a versatile building block in the synthesis of other complex molecules.

Conclusion

This compound is a compound with a rich chemical profile and significant biological potential, particularly as a scaffold for the development of potent and selective A3 adenosine receptor antagonists. This guide provides a foundational understanding of its history, synthesis, and mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its derivatives and their therapeutic applications is a promising area for future research.

References

Methodological & Application

Synthesis Protocol for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, a heterocyclic compound with applications in medicinal chemistry and as a chelating agent.[1] The synthesis is a two-step process involving the initial formation of a pyrimidine ring followed by a nitrosation reaction.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H4N4O2S[2]
Molecular Weight172.17 g/mol [2]
IUPAC Name6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[2]
AppearanceOrange to Very Dark Orange Solid[3]
pKa6.16 ± 0.25[3]
SolubilitySlightly soluble in 0.1N NaOH (with sonication)[3]

Experimental Protocols

The synthesis is performed in two main stages:

  • Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine: This step involves the condensation of ethyl cyanoacetate and thiourea to form the pyrimidine precursor.[1]

  • Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine: The precursor is then nitrosated at the 5-position to yield the final product.[4]

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This procedure is adapted from a known method for the synthesis of the pyrimidine precursor.[1]

Materials:

  • Ethyl cyanoacetate (0.57 g)

  • Thiourea (0.38 g)

  • Sodium salt of 2-hydroxypyridine (1.17 g)

  • Methanol (3 mL)

  • Water (4 mL)

  • Acetic acid (0.58 mL)

Procedure:

  • Combine ethyl cyanoacetate, thiourea, and the sodium salt of 2-hydroxypyridine in methanol.

  • Heat the mixture under reflux. The reaction time should be monitored for completion.

  • After the reaction is complete, add water to the reaction mixture.

  • Neutralize the solution with acetic acid to precipitate the product.

  • Collect the resulting crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate by filtration.

Expected Yield: 82%[1]

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This part of the protocol is based on general procedures for the nitrosation of aminopyrimidines.[4]

Materials:

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine (from Step 1)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Ice bath

Procedure:

  • Dissolve the 4-amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material.

  • Cool the solution to 0-5°C using an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine solution while maintaining the temperature between 0-5°C. The optimal pH for this reaction is between 3 and 4.[4]

  • Stir the reaction mixture at 0-5°C for approximately 2 hours.[4]

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry it under vacuum.

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitrosation Reactants1 Ethyl Cyanoacetate + Thiourea Reaction1 Reflux Reactants1->Reaction1 Catalyst Sodium Salt of 2-Hydroxypyridine Catalyst->Reaction1 Solvent1 Methanol Solvent1->Reaction1 Workup1 Add Water & Neutralize with Acetic Acid Reaction1->Workup1 Product1 4-Amino-6-hydroxy-2-mercaptopyrimidine Workup1->Product1 Reactant2 4-Amino-6-hydroxy-2-mercaptopyrimidine Product1->Reactant2 Use as starting material Reaction2 Stir at 0-5°C Reactant2->Reaction2 Reagent2 Sodium Nitrite Reagent2->Reaction2 Solvent2 Glacial Acetic Acid Solvent2->Reaction2 Workup2 Filtration Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Workflow for the synthesis of the target compound.

Safety Information

  • This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

References

Application Notes: Determination of Cobalt (III) using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, makes it an effective chelating agent for various metal ions.[1] This property is harnessed for the quantitative determination of cobalt (III) ions in solution. The reaction between this compound and cobalt (III) forms a stable, colored complex, which can be quantified using spectrophotometry. This method offers a simple, rapid, and cost-effective approach for cobalt (III) analysis in research and quality control laboratories.

Principle of the Method

This compound reacts with cobalt (III) ions in an acidic medium to form a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of cobalt (III) in the sample. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of cobalt (III) is determined from a calibration curve prepared from standard solutions.

Quantitative Data

The following table summarizes the key analytical parameters for the spectrophotometric determination of cobalt using a close analog of the target compound, 6-amino-2-benzylthio-5-nitroso-4-oxo-3,4-dihydropyrimidine (ABNP). These values provide a strong starting point for the optimization of the method using this compound.

ParameterValue
Wavelength of Maximum Absorbance (λmax)410 nm
Optimal pH Range2 - 6
Beer's Law Range1 - 9 µg/mL
Color of the ComplexYellow
Solvent for ExtractionChloroform

Experimental Protocols

1. Preparation of Reagents

  • Cobalt (III) Standard Stock Solution (100 µg/mL):

    • Accurately weigh 0.2469 g of cobalt (II) chloride hexahydrate (CoCl₂·6H₂O).

    • Dissolve it in 100 mL of distilled water in a 250 mL beaker.

    • Add 10 mL of 30% hydrogen peroxide (H₂O₂) to oxidize Co(II) to Co(III).

    • Gently heat the solution for 10-15 minutes to ensure complete oxidation and to decompose excess H₂O₂.

    • Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.

    • Dilute to the mark with distilled water and mix thoroughly.

  • This compound Reagent Solution (0.1% w/v):

    • Accurately weigh 0.1 g of this compound.

    • Dissolve it in 100 mL of absolute ethanol. Gentle warming may be required to aid dissolution.

  • Buffer Solution (pH 4.0):

    • Prepare a 0.2 M solution of acetic acid and a 0.2 M solution of sodium acetate.

    • Mix the solutions in a ratio of approximately 3:2 (acetic acid:sodium acetate) and adjust the pH to 4.0 using a pH meter.

2. Construction of the Calibration Curve

  • Pipette 0.0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 µg/mL cobalt (III) standard stock solution into a series of 10 mL volumetric flasks. This will correspond to concentrations of 0, 10, 20, 40, 60, and 80 µg/mL, which after final dilution will be 0, 1, 2, 4, 6, and 8 µg/mL.

  • To each flask, add 2 mL of the pH 4.0 buffer solution.

  • Add 1 mL of the 0.1% this compound reagent solution to each flask.

  • Dilute to the mark with distilled water and mix well.

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of each solution at 410 nm using a spectrophotometer, with the blank solution (0 µg/mL cobalt) as the reference.

  • Plot a graph of absorbance versus concentration of cobalt (III) (in µg/mL).

3. Analysis of a Sample Solution

  • Take a known volume of the sample solution containing an unknown amount of cobalt (III) in a 10 mL volumetric flask. The concentration of cobalt in the aliquot should fall within the Beer's law range.

  • Add 2 mL of the pH 4.0 buffer solution.

  • Add 1 mL of the 0.1% this compound reagent solution.

  • Dilute to the mark with distilled water and mix well.

  • Allow the solution to stand for 15 minutes.

  • Measure the absorbance of the solution at 410 nm against the reagent blank.

  • Determine the concentration of cobalt (III) in the sample from the calibration curve.

Visualizations

Experimental Workflow for Cobalt (III) Determination

experimental_workflow cluster_prep Reagent Preparation cluster_calib Calibration Curve Construction cluster_sample Sample Analysis cluster_result Result Calculation prep_co Prepare Co(III) Standard Stock Solution prep_standards Prepare a series of Co(III) standard solutions prep_co->prep_standards prep_reagent Prepare this compound Solution add_reagent_calib Add Reagent Solution prep_reagent->add_reagent_calib add_reagent_sample Add Reagent Solution prep_reagent->add_reagent_sample prep_buffer Prepare pH 4.0 Buffer add_buffer_calib Add pH 4.0 Buffer prep_buffer->add_buffer_calib add_buffer_sample Add pH 4.0 Buffer prep_buffer->add_buffer_sample prep_standards->add_buffer_calib add_buffer_calib->add_reagent_calib develop_color_calib Allow for color development (15 min) add_reagent_calib->develop_color_calib measure_abs_calib Measure Absorbance at 410 nm develop_color_calib->measure_abs_calib plot_curve Plot Absorbance vs. Concentration measure_abs_calib->plot_curve determine_conc Determine Co(III) concentration from calibration curve plot_curve->determine_conc prep_sample Prepare sample solution prep_sample->add_buffer_sample add_buffer_sample->add_reagent_sample develop_color_sample Allow for color development (15 min) add_reagent_sample->develop_color_sample measure_abs_sample Measure Absorbance at 410 nm develop_color_sample->measure_abs_sample measure_abs_sample->determine_conc

Caption: Workflow for the spectrophotometric determination of Cobalt (III).

Logical Relationship of the Chelation Reaction

chelation_reaction Co_ion Cobalt (III) Ion (in acidic buffer) Complex Colored Cobalt (III) Complex Co_ion->Complex Ligand 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Ligand->Complex Spectro Spectrophotometric Measurement (410 nm) Complex->Spectro

References

Application Notes and Protocols: Spectrophotometric Determination of Iron (II) with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocol is a proposed methodology based on the known chelating properties of pyrimidine derivatives and general principles of spectrophotometric analysis. As of the compilation of this document, a standardized and validated method for the determination of iron (II) using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has not been extensively reported in peer-reviewed literature. This document is intended to serve as a foundational guide for researchers to develop and validate their own specific applications.

Introduction

Iron is a crucial element in numerous biological and industrial processes. Its accurate quantification, particularly in the ferrous (Fe²⁺) state, is of significant interest. This compound is a heterocyclic compound known to form stable complexes with metal ions due to the presence of multiple donor atoms (N, O, S).[1][2][3] This characteristic suggests its potential as a chromogenic reagent for the spectrophotometric determination of metal ions, including iron (II). This application note outlines a hypothetical protocol for the determination of iron (II) using this reagent. The proposed method is based on the formation of a colored complex between iron (II) and this compound, with the absorbance of the resulting solution being proportional to the iron (II) concentration.

Principle of the Method

The proposed method involves the reaction of iron (II) with this compound in a buffered aqueous solution to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the iron (II) complex, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known iron (II) concentrations. The concentration of iron (II) in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fe2 Fe(II) ion (in sample) Complex Colored Fe(II)-Reagent Complex Fe2->Complex + Reagent Reagent 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine (Chromogenic Reagent) Reagent->Complex Measurement Spectrophotometric Measurement (at λmax) Complex->Measurement Absorbance ∝ [Complex] Concentration Determination of Fe(II) Concentration Measurement->Concentration via Calibration Curve

Figure 1: Conceptual workflow for the spectrophotometric determination of Iron (II).

Hypothetical Quantitative Data

The following table summarizes the anticipated analytical parameters for this hypothetical method. These values are estimates based on similar spectrophotometric methods and would require experimental validation.

ParameterHypothetical ValueNotes
Wavelength of Maximum Absorbance (λmax)550 - 650 nmThe formation of a colored complex is expected. The exact λmax needs to be determined experimentally by scanning the spectrum of the Fe(II)-reagent complex.
Molar Absorptivity (ε)> 1.0 x 10⁴ L mol⁻¹ cm⁻¹A high molar absorptivity is desirable for good sensitivity. This value is comparable to other sensitive reagents for iron.
Beer's Law Range0.1 - 5.0 mg/L (ppm)This is a typical working range for spectrophotometric metal analysis. The linear range must be established experimentally by plotting a calibration curve.
Limit of Detection (LOD)< 0.05 mg/LThe LOD is the lowest concentration of analyte that can be reliably detected. It can be estimated as 3 times the standard deviation of the blank absorbance.
Limit of Quantification (LOQ)< 0.15 mg/LThe LOQ is the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. It is often estimated as 10 times the standard deviation of the blank absorbance.
Stoichiometry (Fe²⁺:Reagent)1:2 or 1:3The molar ratio of the complex would need to be determined using methods such as the mole-ratio method or Job's method of continuous variation.
Optimal pH Range4.0 - 6.0A buffered solution is necessary to ensure complete and stable complex formation. The optimal pH needs to be determined experimentally.
Color Stability> 1 hourThe colored complex should be stable for a sufficient period to allow for accurate and reproducible measurements.

Experimental Protocol

Reagents and Solutions
  • Deionized Water: For all solution preparations and dilutions.

  • Standard Iron (II) Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in a 1-liter volumetric flask containing approximately 500 mL of deionized water and 2 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.

  • Working Iron (II) Standard Solutions (0.1 - 5.0 mg/L): Prepare a series of working standards by appropriate serial dilution of the stock solution.

  • This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or dimethylformamide, as the reagent may have low aqueous solubility). Gentle heating may be required.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.

  • Acetate Buffer Solution (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

Instrumentation
  • UV-Visible Spectrophotometer

  • Cuvettes (1 cm path length)

  • pH meter

  • Calibrated volumetric flasks and pipettes

Experimental Procedure
  • Pipette 5.0 mL of a 2.0 mg/L working iron (II) standard solution into a 50 mL volumetric flask.

  • Add 1.0 mL of hydroxylamine hydrochloride solution and mix well. Allow to stand for 10 minutes.

  • Add 5.0 mL of the acetate buffer solution (pH 5.0).

  • Add 2.0 mL of the 0.1% this compound reagent solution.

  • Dilute to the mark with deionized water, stopper, and mix thoroughly.

  • Allow the color to develop for 15-20 minutes.

  • Prepare a reagent blank using deionized water in place of the iron (II) standard and following the same procedure.

  • Scan the absorbance of the iron (II) complex solution from 400 nm to 800 nm against the reagent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax.

  • Pipette aliquots (e.g., 0, 1.0, 2.5, 5.0, 7.5, 10.0, and 12.5 mL) of the 10 mg/L intermediate iron (II) standard solution into a series of 50 mL volumetric flasks to prepare standards with final concentrations of 0, 0.2, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L.

  • To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and mix. Let it stand for 10 minutes.

  • Add 5.0 mL of the acetate buffer solution (pH 5.0) to each flask.

  • Add 2.0 mL of the 0.1% this compound reagent solution to each flask.

  • Dilute to the mark with deionized water, stopper, and mix well.

  • Allow 15-20 minutes for color development.

  • Measure the absorbance of each standard solution at the predetermined λmax against the reagent blank (the 0 mg/L standard).

  • Plot a graph of absorbance versus concentration (in mg/L). This is the calibration curve.

  • Take a known volume of the sample solution (if the sample is solid, an appropriate digestion procedure must be followed first) and transfer it to a 50 mL volumetric flask. The volume should be chosen such that the final concentration falls within the Beer's Law range.

  • Follow steps 2-7 from the calibration curve procedure (Section 4.3.2).

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of iron (II) in the sample solution from the calibration curve.

  • Calculate the concentration of iron (II) in the original sample, taking into account any dilutions made.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare Fe(II) Standards (0.1 - 5.0 mg/L) add_reagents To Standards & Sample: 1. Add Reducing Agent 2. Add Buffer 3. Add Chromogenic Reagent prep_standards->add_reagents prep_reagents Prepare Reagents: - Buffer (pH 5.0) - Reducing Agent - Chromogenic Reagent prep_reagents->add_reagents develop_color Dilute to Volume & Allow Color Development (15-20 min) add_reagents->develop_color set_wavelength Set Spectrophotometer to λmax develop_color->set_wavelength measure_abs Measure Absorbance of Standards and Sample set_wavelength->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine Sample Concentration from Calibration Curve plot_curve->determine_conc

Figure 2: Experimental workflow for the spectrophotometric determination of Iron (II).

Interferences

Potential interfering ions that can also form colored complexes with the reagent should be investigated. These may include Cu²⁺, Co²⁺, Ni²⁺, and other transition metals. The selectivity of the method can be improved by using masking agents or by adjusting the pH. The effect of common anions should also be evaluated.

Conclusion

The use of this compound as a chromogenic reagent for the spectrophotometric determination of iron (II) presents a promising avenue for a simple, rapid, and cost-effective analytical method. The protocol and data presented herein are hypothetical and intended to provide a starting point for method development and validation. Researchers are encouraged to optimize the experimental conditions, including reagent concentration, pH, reaction time, and to perform a thorough interference study to ensure the accuracy and reliability of the method for their specific sample matrices.

References

Application Notes and Protocols for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMNP) as a Chelating Agent for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMNP) as a chelating agent for heavy metals. This document includes its chemical properties, available quantitative data on metal complex formation, detailed experimental protocols for its synthesis and application in heavy metal analysis, and visualizations of its structure and experimental workflows.

Introduction

This compound, also known as 6-amino-5-nitroso-2-thiouracil, is a heterocyclic compound belonging to the pyrimidine family.[1][2] Its molecular structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, makes it a potent chelating agent capable of forming stable complexes with various heavy metal ions.[1][2] The presence of multiple donor atoms (nitrogen, sulfur, and oxygen) allows for the formation of coordinate bonds with metal ions, a property that is highly valuable in fields ranging from analytical chemistry to pharmacology and environmental remediation.

The ability of AHMNP to bind with heavy metals suggests its potential application in the development of sensors for metal ion detection, as a therapeutic agent for heavy metal detoxification, and in industrial processes requiring the sequestration of metal ions.[1] This document outlines the fundamental protocols for working with AHMNP and summarizes the available data on its interaction with heavy metals.

Data Presentation: Metal Complexation

While specific quantitative data for this compound (AHMNP) is limited in publicly available literature, studies on its immediate precursor, 4-amino-6-hydroxy-2-mercapto pyrimidine (AHMP), provide valuable insights into its chelating behavior. The addition of the nitroso group at the 5-position in AHMNP is expected to enhance its metal-binding properties.

The following table summarizes the stability constants for the complexation of AHMP with Zinc(II) and Cadmium(II) ions, as determined by potentiometric titration.[3] These values indicate the formation of both 1:1 and 1:2 metal-to-ligand complexes.[3]

Table 1: Stability Constants of 4-Amino-6-hydroxy-2-mercaptopyrimidine (AHMP) Complexes with Zn(II) and Cd(II) at an Ionic Strength of 0.1 mol·dm⁻³ NaNO₃ [3]

Metal IonStoichiometry (Metal:Ligand)Temperature (°C)log K
Zn(II)1:1253.24 (± 0.03)
353.15 (± 0.05)
1:2252.91 (± 0.05)
352.84 (± 0.07)
Cd(II)1:1254.12 (± 0.04)
354.03 (± 0.08)
1:2253.79 (± 0.02)
353.71 (± 0.03)

Note: The data presented is for the precursor AHMP. The stability constants for AHMNP may differ due to the electronic effects of the nitroso group.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (AHMP)

This protocol is adapted from a known procedure for the synthesis of the precursor compound, AHMP.[4]

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • Methanol

  • Sodium salt of 2-hydroxypyridine

  • Water

  • Acetic acid

  • Reflux apparatus

  • Beakers and flasks

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea.

  • Add 3 ml of methanol and 1.17 g of the sodium salt of 2-hydroxypyridine to the flask.

  • Heat the mixture under reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 4 ml of water to the reaction mixture.

  • Neutralize the solution with approximately 0.58 ml of acetic acid. This will cause the product to precipitate.

  • Collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate by filtration.

  • Wash the crystals with cold water and dry them under vacuum.

Protocol 2: Synthesis of this compound (AHMNP)

This is a generalized protocol for the nitrosation of the precursor, AHMP. The specific conditions may require optimization.

Materials:

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine (AHMP)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • pH meter or pH paper

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve a known amount of AHMP in a suitable solvent, such as a dilute aqueous alkaline solution, in a beaker.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the AHMP solution with constant stirring.

  • While maintaining the low temperature, slowly add dilute hydrochloric acid dropwise to the mixture to achieve an acidic pH (around pH 3-4). The nitroso group is introduced at the 5-position under these conditions.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the formation of AHMNP.

  • Collect the precipitate by filtration.

  • Wash the product with cold water to remove any unreacted reagents and salts.

  • Dry the final product, this compound, under vacuum.

Protocol 3: General Procedure for Heavy Metal Complex Formation

This protocol describes a general method for the synthesis of heavy metal complexes with AHMNP, adapted from procedures for the precursor, AHMP.[5]

Materials:

  • This compound (AHMNP)

  • A salt of the desired heavy metal (e.g., ZnCl₂, Cd(NO₃)₂, Pb(CH₃COO)₂)

  • Ethanol (70%)

  • Triethylamine

  • Reflux apparatus

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve a specific molar amount of AHMNP in 30 mL of 70% ethanol in a round-bottom flask with stirring.

  • In a separate container, dissolve the desired molar equivalent of the hydrated metal salt (e.g., a 1:2 molar ratio of metal to ligand) in a small amount of 70% ethanol.

  • Add the metal salt solution dropwise to the stirring AHMNP solution.

  • Adjust the pH of the resulting solution to approximately 9 using triethylamine. A color change should be observed, indicating complex formation.

  • Reflux the mixture for 3 hours.

  • Allow the solution to cool to room temperature, during which the metal-AHMNP complex will precipitate.

  • Filter the precipitate and wash it with 70% ethanol.

  • Dry the complex over anhydrous CaCl₂.

Protocol 4: Spectrophotometric Determination of a Heavy Metal (e.g., Pb(II)) using AHMNP

This is a hypothetical protocol based on standard methods for the spectrophotometric analysis of heavy metals using a chromogenic chelating agent.[6][7] This protocol requires validation and optimization.

Materials:

  • A stock solution of the heavy metal ion (e.g., 1000 ppm Pb(II))

  • A stock solution of AHMNP in a suitable solvent (e.g., DMSO or dilute NaOH)

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Optimal Wavelength (λ_max):

    • In a 10 mL volumetric flask, add a small aliquot of the Pb(II) stock solution and an excess of the AHMNP solution.

    • Adjust the pH to a neutral value (e.g., pH 7) using a buffer.

    • Dilute to the mark with distilled water.

    • Scan the absorbance of the resulting colored solution in the UV-Vis spectrophotometer over a range of wavelengths (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λ_max).

  • Effect of pH:

    • Prepare a series of solutions, each containing the same concentration of Pb(II) and AHMNP, in 10 mL volumetric flasks.

    • Adjust the pH of each solution to a different value (e.g., from pH 2 to 10) using appropriate buffer solutions.

    • Measure the absorbance of each solution at the predetermined λ_max to find the optimal pH for complex formation.

  • Calibration Curve:

    • Prepare a series of standard solutions of the heavy metal ion in 10 mL volumetric flasks, with concentrations ranging over the expected analytical range.

    • To each flask, add an excess of the AHMNP solution and the optimal buffer solution.

    • Dilute to the mark with distilled water and allow the color to develop for a fixed amount of time.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Analysis of an Unknown Sample:

    • Take a known volume of the sample solution and place it in a 10 mL volumetric flask.

    • Add the AHMNP solution and the optimal buffer.

    • Dilute to the mark and measure the absorbance at λ_max.

    • Determine the concentration of the heavy metal in the sample by comparing its absorbance to the calibration curve.

Visualizations

Chemical Structure and Chelation

Caption: Chemical structure of AHMNP and a proposed chelation with a metal ion.

Experimental Workflow for Heavy Metal Analysis

G Workflow for Spectrophotometric Analysis of Heavy Metals using AHMNP start Start: Prepare Sample and Reagents prep_ahmnp Prepare AHMNP Solution start->prep_ahmnp prep_standards Prepare Metal Standard Solutions start->prep_standards prep_sample Prepare Unknown Sample start->prep_sample optimization Optimization Studies (λ_max, pH, Time) prep_ahmnp->optimization prep_standards->optimization measurement Measure Absorbance of Unknown Sample prep_sample->measurement calibration Generate Calibration Curve optimization->calibration calibration->measurement calculation Calculate Metal Concentration measurement->calculation end End: Report Results calculation->end

Caption: Workflow for spectrophotometric analysis of heavy metals using AHMNP.

Logical Relationship of AHMNP Applications

G center_node This compound (AHMNP) property Property: Potent Chelating Agent center_node->property application1 Analytical Chemistry: - Heavy Metal Detection - Sensors property->application1 application2 Pharmacology/Drug Development: - Heavy Metal Detoxification - Potential Antimicrobial/Antioxidant property->application2 application3 Environmental Science: - Water Remediation - Sequestration of Toxic Metals property->application3 caption Logical flow from the core property of AHMNP to its potential applications.

Caption: Logical flow of AHMNP's properties to its applications.

References

Application Notes and Protocols for Antimicrobial Activity Assay of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a vital class of heterocyclic compounds, forming the structural core of nucleic acids and various therapeutic agents.[1][2] The growing challenge of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising area of research, with many compounds exhibiting significant antibacterial and antifungal activities.[3][4] Their mechanisms of action are diverse, often involving the inhibition of essential microbial enzymes like dihydrofolate reductase and DNA gyrase.[5]

These application notes provide detailed protocols for assessing the antimicrobial activity of pyrimidine derivatives, guidance on data presentation, and visualization of a key inhibitory pathway.

Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

The following tables summarize the in vitro antimicrobial activity of a selection of synthesized pyrimidine derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM/ml and Zone of Inhibition in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives (µM/ml)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Compound 12 0.87---1.73-[6]
Compound 5 -0.96----[6]
Compound 10 ---0.77--[6]
Compound 11 -----1.68[6]
Compound 9d 16-10216-10216-10216-10215.50-26.30-[5]
Compound 9n 16-10216-10216-10216-10215.50-26.30-[5]
Compound 9o 16-10216-10216-10216-10215.50-26.30-[5]
Compound 9p 16-10216-10216-10216-10215.50-26.30-[5]
Ciprofloxacin 10-9010-9010-9010-90--[5]
Fluconazole ----11.50-17.50-[5]

Table 2: Zone of Inhibition of Pyrimidine Derivatives (mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaReference
Compound 9o 45434342[5]
Ciprofloxacin 40404040[5]
3-Cl derivative -Good--[7]
4-CH3 derivative -Good--[7]

Experimental Protocols

Two standard and widely accepted methods for determining the antimicrobial activity of novel compounds are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • 96-well microtiter plates

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional, for OD measurements)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Test pyrimidine derivatives

  • Control antibiotics (e.g., Ciprofloxacin)

  • Bacterial and/or fungal strains

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations for testing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in the test wells.

  • Microtiter Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the diluted pyrimidine derivative solutions to the first column of wells, creating the highest concentration.

    • Perform serial dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

    • This will result in wells containing 50 µL of varying concentrations of the test compound.

    • Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation:

    • Seal the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.

  • Result Interpretation:

    • The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible growth of the microorganism.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to determine the susceptibility of a microorganism to a particular antimicrobial agent.

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Micropipettes

  • Test pyrimidine derivatives

  • Control antibiotic disks

  • Bacterial and/or fungal strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35 ± 2 °C)

  • Ruler or calipers

Protocol:

  • Preparation of Test Disks:

    • Dissolve the pyrimidine derivatives in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a known concentration of each derivative solution and allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a microbial inoculum and standardize it to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared pyrimidine derivative disks and control antibiotic disks onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the pyrimidine derivative.

Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Purines Purines Tetrahydrofolate->Purines Thymidine Thymidine Tetrahydrofolate->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Dihydrofolate Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by a pyrimidine derivative.

Experimental Workflow for Antimicrobial Susceptibility Testing

workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Pyrimidine Derivative Synthesis prep_compound Prepare Stock Solutions of Derivatives start->prep_compound prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum mic_setup Serial Dilutions in 96-well Plate prep_compound->mic_setup disk_prep Impregnate Sterile Disks prep_compound->disk_prep mic_inoculate Inoculate Wells prep_inoculum->mic_inoculate disk_lawn Lawn Culture on MHA Plate prep_inoculum->disk_lawn mic_setup->mic_inoculate mic_incubate Incubate (16-20h, 35°C) mic_inoculate->mic_incubate mic_read Determine MIC (Lowest concentration with no growth) mic_incubate->mic_read end End: Data Analysis and Reporting mic_read->end disk_place Place Disks on Agar disk_prep->disk_place disk_lawn->disk_place disk_incubate Incubate (16-20h, 35°C) disk_place->disk_incubate disk_read Measure Zone of Inhibition (mm) disk_incubate->disk_read disk_read->end

Caption: Workflow for assessing the antimicrobial activity of pyrimidine derivatives.

References

Application of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a versatile heterocyclic compound that serves as a valuable starting material and intermediate in the synthesis of a variety of pharmaceutical agents. Its unique arrangement of functional groups—an amino group, a hydroxyl group (which can exist in its tautomeric keto form), a mercapto group, and a reactive nitroso group—allows for diverse chemical modifications, making it a key building block for the synthesis of purine analogs and other complex heterocyclic systems. These resulting compounds have shown significant potential in various therapeutic areas, including antiviral, anticancer, and as modulators of adenosine receptors. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its conversion to 4,5-diamino-6-hydroxy-2-mercaptopyrimidine. This transformation, achieved through the reduction of the nitroso group to an amino group, generates a highly reactive ortho-diamine system. This intermediate is a cornerstone for the construction of fused heterocyclic rings, most notably the imidazole ring of the purine core.

Synthesis of Purine Analogs (Antiviral and Anticancer Agents)

The 4,5-diaminopyrimidine derivative is a direct precursor to a wide range of purine analogs, many of which exhibit significant biological activity. For instance, guanine, a fundamental component of nucleic acids, and its analogs are key targets in antiviral and anticancer drug development. The synthesis involves the cyclization of the 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or formamide.

Development of Adenosine A3 Receptor Antagonists

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been explored as potent and selective antagonists of the A3 adenosine receptor.[1] The A3 adenosine receptor is a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, ischemia, and cancer. Antagonists of this receptor are being investigated for their therapeutic potential in treating these conditions. The synthesis of these antagonists often involves modifications at the amino, mercapto, and the reduced nitroso positions of the pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine

This protocol details the reduction of the nitroso group of this compound to an amino group, yielding the corresponding 4,5-diaminopyrimidine. This procedure is adapted from a similar synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulphate.

Reaction Scheme:

Materials:

  • This compound

  • Distilled Water

  • Sodium Dithionite (Na₂S₂O₄)

  • 20% Sodium Hydroxide Solution

  • Concentrated Sulphuric Acid

  • Ethanol

Procedure:

  • In a beaker, add this compound (e.g., 0.1 mol) to hot distilled water (80°C, approximately 8-10 mL per gram of starting material).

  • Place the beaker in a water bath maintained at 90°C and stir the suspension vigorously with a magnetic stirrer for at least 1 hour.

  • To enhance the solubility of the starting material, add 20% sodium hydroxide solution dropwise until the solid dissolves.

  • In portions, add sodium dithionite (approximately 2.5 to 3 molar equivalents) to the reaction mixture over a period of 20-30 minutes. An exothermic reaction will occur, and the color of the solution will change.

  • After the addition of sodium dithionite is complete, maintain the reaction mixture at 80°C for an additional 30 minutes to ensure the complete reduction of the nitroso group.

  • Filter the hot reaction mixture through a Buchner funnel to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, which may induce crystallization of the product.

  • To the cooled filtrate, slowly add a solution of concentrated sulphuric acid in water to precipitate the product as its sulphate salt.

  • Collect the precipitated 4,5-diamino-6-hydroxy-2-mercaptopyrimidine sulphate by filtration.

  • Wash the product with cold distilled water and then with ethanol.

  • Dry the final product in an oven at 80°C.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Key ReagentSodium Dithionite
SolventWater
Reaction Temperature80-90°C
Expected Yield70-80%
Protocol 2: Synthesis of 2-Mercapto-6-hydroxypurine (a Guanine Analog)

This protocol describes the cyclization of the 4,5-diamino-6-hydroxy-2-mercaptopyrimidine intermediate to form a purine ring system, specifically a guanine analog. This is a crucial step in the synthesis of many antiviral and anticancer drugs. This procedure is based on the Traube purine synthesis.

Reaction Scheme:

Materials:

  • 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine sulphate (from Protocol 1)

  • Formamide

  • Sodium Hydroxide

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a condenser, place 4,5-diamino-6-hydroxy-2-mercaptopyrimidine sulphate (e.g., 0.1 mol) and formamide (approximately 5 mL per gram of starting material).

  • Heat the mixture in an oil bath at 170-180°C for 2 hours. The formation of the purine product will occur during this time.

  • Cool the reaction mixture to room temperature.

  • Filter the cooled mixture to collect the crude purine product.

  • For purification, dissolve the crude product in a minimal amount of 1M sodium hydroxide solution.

  • Add activated carbon to the solution and stir at 60°C for 1 hour to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the purified 2-mercapto-6-hydroxypurine.

  • Collect the purified product by filtration, wash with cold water, and dry.

Quantitative Data:

ParameterValueReference
Starting Material4,5-Diamino-6-hydroxy-2-mercaptopyrimidine sulphate-
Key ReagentFormamide
SolventFormamide
Reaction Temperature170-180°C
Expected Yield>70%

Signaling Pathway and Experimental Workflow Diagrams

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor, a target for antagonists derived from this compound, is a Gi/Go protein-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An alternative pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R A3 Adenosine Receptor G_protein Gi/Go Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Downstream Effectors PIP2 PIP2 PIP2->PLC Substrate Ca2 Ca²⁺ Release IP3->Ca2 Induces Antagonist Pyrimidine-derived Antagonist Antagonist->A3R Blocks Adenosine Adenosine Adenosine->A3R Activates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Purine Synthesis

The following diagram illustrates the key steps in the synthesis of a purine derivative from this compound.

Purine_Synthesis_Workflow start Start: 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine reduction Step 1: Reduction (Sodium Dithionite) start->reduction intermediate Intermediate: 4,5-Diamino-6-hydroxy- 2-mercaptopyrimidine reduction->intermediate cyclization Step 2: Cyclization (Formamide) intermediate->cyclization purification Purification cyclization->purification product Final Product: Purine Derivative purification->product

Caption: Workflow for Purine Synthesis.

References

Application Notes and Protocols for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine as an Antioxidant Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, suggests its potential for diverse biological activities. Notably, its ability to scavenge free radicals indicates its promise as an antioxidant agent for mitigating oxidative stress-related cellular damage.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, making the exploration of novel antioxidants a critical area of research. Pyrimidine derivatives, in particular, have garnered attention for their significant free radical scavenging capabilities.[2][3]

This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound as an antioxidant agent.

Mechanism of Antioxidant Action

The antioxidant activity of pyrimidine derivatives is often attributed to their chemical structure.[3] The presence of electron-donating groups on the pyrimidine nucleus enhances their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3] In the case of this compound, the amino (-NH2), hydroxyl (-OH), and mercapto (-SH) groups are all electron-donating, which likely contributes to its antioxidant potential. The mercapto group, in particular, is known to be an effective scavenger of free radicals.

The proposed mechanism of action involves the donation of a hydrogen atom from the hydroxyl or mercapto groups to a free radical (R•), thus neutralizing it and forming a more stable radical of the parent compound, as depicted in the following workflow:

G Compound 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine (AHM-SH) CompoundRadical AHM-S• Radical (Less Reactive) Compound->CompoundRadical Donates H• Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical Accepts H•

Caption: Proposed free radical scavenging mechanism.

Data Presentation: Antioxidant Activity of Structurally Related Pyrimidine Derivatives

Compound ClassAssayIC50 (µM)Reference
Substituted PyrimidinesDPPH8 - 10[4]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamidesDPPH46.31 - 48.81[3][5]
2-Thiouracil-5-Sulfonamide DerivativesDPPH7.55 - 80.0[6]
2-Thiouracil-5-Sulfonamide DerivativesLipid Peroxidation20.0 - 36.0[6]
6-Aryl-5-cyano thiouracil derivativesDPPHMore potent than ascorbic acid[7]

This table is intended to provide a comparative context. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for common in vitro antioxidant assays that can be used to characterize the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations (e.g., 1, 10, 50, 100, 500 µM).

  • Preparation of positive control: Prepare serial dilutions of ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of scavenging activity:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_sol->Add_DPPH Test_sol Prepare Serial Dilutions of Test Compound Add_Sample Add 100 µL of Test Compound/Control Test_sol->Add_Sample Control_sol Prepare Serial Dilutions of Ascorbic Acid Control_sol->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound and control solutions: Prepare serial dilutions of the test compound and Trolox in the same solvent used to dilute the ABTS•+ solution.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 determination: Follow the same calculation and plotting procedure as described for the DPPH assay.

Potential Involvement in Cellular Signaling Pathways

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Some pyrimidine derivatives have been shown to activate the Nrf2 signaling pathway, suggesting a potential mechanism for their antioxidant and neuroprotective effects.[8] The mercapto group in this compound could potentially interact with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and activation.[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes Ub Ubiquitination Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activation

Caption: Potential activation of the Nrf2-ARE pathway.

Further investigation into the effect of this compound on the Nrf2 pathway can be conducted using cellular assays, such as measuring the expression of Nrf2-target genes (e.g., HO-1, NQO1) by qPCR or Western blotting in cells treated with the compound.

Conclusion

This compound holds promise as an antioxidant agent. The provided protocols offer a starting point for researchers to quantitatively assess its antioxidant capacity. While direct experimental data for this specific compound is limited, the information available for structurally related pyrimidine derivatives suggests that it is likely to exhibit significant antioxidant activity. Future studies should focus on determining its IC50 values in various antioxidant assays, elucidating its precise mechanism of action, and evaluating its efficacy and safety in cellular and in vivo models of oxidative stress. This will be crucial for its potential development as a therapeutic agent in diseases associated with oxidative damage.

References

Application Notes and Protocols for Metal Ion Complexation Studies with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring multiple functional groups including amino, hydroxyl, mercapto, and nitroso moieties, makes it a potent chelating agent for various metal ions.[1][2] The study of its metal complexes is crucial for understanding its potential therapeutic applications, such as in the design of novel antimicrobial or anticancer agents, and for its use in detoxification processes.[1] These application notes provide a comprehensive experimental framework for investigating the complexation of this compound with metal ions.

Synthesis of Metal(II) Complexes of this compound

This protocol is adapted from the synthesis of metal(II) complexes with the closely related 4-amino-6-hydroxy-2-mercaptopyrimidine.[3] Researchers should optimize the reaction conditions for the nitroso- derivative.

Materials:

  • This compound (ligand)

  • Hydrated metal(II) salts (e.g., Co(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O, CuSO₄·5H₂O, ZnCl₂·2H₂O)

  • Ethanol (70%)

  • Triethylamine

  • Anhydrous Calcium Chloride

Protocol:

  • Dissolve a specific molar equivalent of this compound in 30 mL of 70% ethanol with stirring.

  • To this solution, add a stoichiometric amount (e.g., 1:2 metal to ligand ratio) of the hydrated metal(II) salt in small portions.

  • Adjust the pH of the resulting solution to approximately 9 with the dropwise addition of triethylamine.

  • Reflux the reaction mixture for 3 hours.

  • Allow the solution to cool to room temperature to facilitate the precipitation of the metal complex.

  • Filter the precipitate, wash it with 70% ethanol, and dry it in a desiccator over anhydrous calcium chloride.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complexes dissolve_ligand Dissolve Ligand in 70% Ethanol add_metal Add Metal(II) Salt dissolve_ligand->add_metal Stirring adjust_ph Adjust pH to ~9 with Triethylamine add_metal->adjust_ph reflux Reflux for 3 hours adjust_ph->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash Precipitate cool->filter_wash dry Dry over Anhydrous CaCl2 filter_wash->dry

Figure 1: Experimental workflow for the synthesis of metal complexes.

Physicochemical Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to confirm their formation and elucidate their properties.

Table 1: Analytical and Physical Data of Synthesized Complexes (Hypothetical Data)

Complex FormulaColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO
[Co(L)₂(H₂O)₂]Dark Brown55>30012.5
[Ni(L)₂(H₂O)₂]Green62>30010.8
[Cu(L)₂(H₂O)₂]Blue58>30015.2
[Zn(L)₂(H₂O)₂]White65>30011.7

L = deprotonated this compound

Spectroscopic Analysis

Spectroscopic techniques are vital for determining the coordination mode of the ligand to the metal ion.

Infrared (IR) Spectroscopy:

  • Protocol: Record the IR spectra of the free ligand and the synthesized metal complexes using the KBr pellet method.

  • Expected Observations: Shifts in the vibrational frequencies of the C=S, N-H, and C=O groups upon complexation will indicate their involvement in coordination to the metal ion. The appearance of new bands in the far-IR region can be attributed to M-N and M-S vibrations.

¹H NMR Spectroscopy:

  • Protocol: Dissolve the ligand and its diamagnetic metal complexes (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H NMR spectra.

  • Expected Observations: Chemical shift changes of the protons in the pyrimidine ring and the amino group upon complexation provide insights into the binding sites.

Determination of Stoichiometry and Stability Constants

Understanding the stoichiometry and stability of the metal complexes in solution is crucial for predicting their behavior in biological systems.

UV-Vis Spectrophotometry: Job's Method of Continuous Variation

This method is used to determine the stoichiometry of the complex in solution.

Protocol:

  • Prepare equimolar stock solutions of the ligand and the metal salt in a suitable solvent (e.g., 0.1N NaOH where the ligand is slightly soluble, or a buffered aqueous solution).

  • Prepare a series of solutions with varying mole fractions of the ligand and metal ion, keeping the total molar concentration constant.

  • Record the UV-Vis spectrum for each solution to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Measure the absorbance of each solution at the determined λ_max.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Jobs_Plot_Workflow cluster_job Job's Plot for Stoichiometry prep_solutions Prepare Equimolar Stock Solutions mix_solutions Prepare Solutions with Varying Mole Fractions prep_solutions->mix_solutions find_lambda_max Determine λmax of Complex mix_solutions->find_lambda_max measure_abs Measure Absorbance at λmax find_lambda_max->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Plot Maximum plot_data->determine_stoichiometry

Figure 2: Workflow for determining complex stoichiometry using Job's method.
Potentiometric Titration

This technique is employed to determine the proton-ligand and metal-ligand stability constants.

Protocol:

  • Calibrate a pH meter with standard buffer solutions.

  • Prepare the following solutions for titration against a standard NaOH solution:

    • (a) A known concentration of strong acid (e.g., HClO₄).

    • (b) Solution (a) + a known concentration of the ligand.

    • (c) Solution (b) + a known concentration of the metal ion.

  • Titrate each solution with the standard NaOH solution, recording the pH after each addition.

  • Plot the pH versus the volume of NaOH added for each titration.

  • From the titration curves, calculate the proton-ligand stability constants (pKa values) and the metal-ligand stability constants (log K) using established methods like the Irving-Rossotti technique.

Table 2: Stability Constants (log K) and Thermodynamic Parameters for Metal Complexes of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Reference Data for a related compound)

Metal Ionlog K₁log K₂ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Zn(II)7.86.5-44.5-25.862.7
Cd(II)7.26.1-41.6-23.162.1
Pb(II)6.9--39.4--
Hg(II)10.2--58.2--

Data adapted from a study on 4-amino-6-hydroxy-2-mercaptopyrimidine for illustrative purposes.

Advanced Characterization Techniques

For a more in-depth understanding of the complexation thermodynamics and kinetics, the following techniques are recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Prepare degassed solutions of the ligand and the metal ion in the same buffer.

  • Fill the ITC sample cell with the ligand solution and the injection syringe with the metal ion solution.

  • Perform a series of injections of the metal ion solution into the ligand solution while monitoring the heat released or absorbed.

  • Analyze the resulting thermogram to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

ITC_Workflow cluster_itc Isothermal Titration Calorimetry prep_samples Prepare Degassed Ligand and Metal Solutions load_itc Load ITC with Ligand and Metal prep_samples->load_itc run_titration Perform Titration load_itc->run_titration analyze_data Analyze Thermogram run_titration->analyze_data determine_params Determine Kₐ, ΔH, n, ΔG, ΔS analyze_data->determine_params

Figure 3: Workflow for thermodynamic characterization using ITC.
Fluorescence Spectroscopy

If the ligand or the complex is fluorescent, fluorescence titration can be a sensitive method to determine binding constants.

Protocol:

  • Record the fluorescence emission spectrum of the ligand in a suitable buffer.

  • Titrate the ligand solution with increasing concentrations of the metal ion.

  • Monitor the changes in fluorescence intensity at the emission maximum.

  • Analyze the fluorescence quenching or enhancement data to calculate the binding constant.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers investigating the metal ion complexation of this compound. A systematic application of these methodologies will enable the determination of the synthesis, stoichiometry, stability, and thermodynamic profile of its metal complexes, which is fundamental for the development of new therapeutic agents and other advanced materials.

References

Green Chemistry Approach to the Synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green chemistry synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents. The methodologies presented here emphasize environmentally benign alternatives, including ultrasound-assisted synthesis in aqueous media, to improve safety, reduce waste, and increase efficiency.

Introduction

This compound and its derivatives are scaffolds of significant interest due to their potential biological activities, including antimicrobial and antioxidant properties.[1] The incorporation of a nitroso group into the pyrimidine ring can modulate its electronic properties and biological function. Recent advancements in green chemistry offer cleaner and more efficient pathways for the synthesis of such molecules, minimizing the environmental impact of chemical manufacturing.[1] This document outlines a green synthesis protocol utilizing ultrasound irradiation, which has been shown to accelerate reaction rates and improve yields in the synthesis of pyrimidine derivatives.[2][3][4]

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative data, comparing a conventional synthetic approach with the proposed green chemistry method.

ParameterConventional MethodGreen Method (Ultrasound-Assisted)
Solvent Methanol / Organic SolventsWater
Catalyst Sodium salt of 2-hydroxypyridineNone (Ultrasound promoted)
Reaction Time Several hours30-60 minutes
Energy Source Reflux (Heating)Ultrasound Irradiation
Yield ~82% (for the non-nitrosated precursor)[5]Potentially higher with reduced byproducts
Work-up Neutralization, potential for extractionSimple filtration and washing with water
Environmental Impact Use of volatile organic solvents, higher energy consumptionElimination of organic solvents, reduced energy consumption

Experimental Protocols

This section provides detailed experimental protocols for the green synthesis of this compound.

Materials and Equipment
  • Ethyl cyanoacetate

  • Thiourea

  • Sodium nitrite

  • Hydrochloric acid

  • Distilled water

  • Ultrasonic bath/probe sonicator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • pH meter

  • Filtration apparatus

Green Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

This protocol is adapted from known procedures for pyrimidine synthesis, incorporating ultrasound and water as a green solvent.

  • Reaction Setup: In a 250 mL beaker, combine ethyl cyanoacetate (10 mmol), thiourea (10 mmol), and 50 mL of distilled water.

  • Sonication: Place the beaker in an ultrasonic bath. Irradiate the mixture with ultrasound (e.g., 40 kHz) at a controlled temperature of 50-60°C for 45 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product, 4-amino-6-hydroxy-2-mercaptopyrimidine, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum.

Nitrosation to form this compound

This step introduces the nitroso group at the C5 position of the pyrimidine ring.

  • Dissolution: Suspend the synthesized 4-amino-6-hydroxy-2-mercaptopyrimidine (5 mmol) in 50 mL of distilled water in a 100 mL beaker.

  • Acidification: Cool the suspension to 0-5°C in an ice bath and slowly add dilute hydrochloric acid dropwise with constant stirring until the pH of the solution is between 3 and 4.

  • Nitrosating Agent Addition: While maintaining the temperature at 0-5°C, add a solution of sodium nitrite (5.5 mmol) in 10 mL of distilled water dropwise to the suspension over a period of 15 minutes with vigorous stirring.

  • Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of the colored 5-nitrosopyrimidine derivative should be observed.

  • Isolation and Purification: Collect the colored precipitate by filtration, wash thoroughly with cold distilled water to remove any unreacted salts, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and the logical advantages of the green chemistry approach.

G cluster_0 Precursor Synthesis cluster_1 Nitrosation A Mix Ethyl Cyanoacetate, Thiourea, and Water B Ultrasound Irradiation (50-60°C, 45 min) A->B C Cooling and Precipitation B->C D Filtration and Drying C->D E Suspend Precursor in Water D->E Proceed with dried precursor F Cool to 0-5°C and Acidify E->F G Add Sodium Nitrite Solution F->G H Stir for 30 min G->H I Filtration and Drying H->I

Caption: Experimental workflow for the green synthesis of this compound.

G cluster_0 Green Chemistry Principles cluster_1 Advantages A Use of Water as Solvent E Reduced Environmental Impact A->E F Increased Safety A->F B Ultrasound Energy Source C Reduced Reaction Time B->C G Improved Energy Efficiency B->G H Higher Yields and Purity C->H D Solvent-Free (Mechanochemistry) Alternative D->E D->F

Caption: Advantages of the green chemistry approach for pyrimidine synthesis.

References

Application Notes and Protocols for a Colorimetric Assay Using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMNP) is a versatile heterocyclic compound belonging to the pyrimidine family.[1] Its unique molecular structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, makes it a promising candidate for various applications in scientific research, including drug development and analytical chemistry.[1] The presence of multiple coordination sites allows AHMNP to act as a potent chelating agent, forming stable complexes with various metal ions.[2][3] This property can be harnessed to develop a simple, rapid, and cost-effective colorimetric assay for the detection and quantification of metal ions in different sample matrices. Additionally, derivatives of this pyrimidine have shown significant activity as adenosine A3 receptor antagonists, highlighting its potential in pharmacological research.[1]

These application notes provide a comprehensive overview of the principles and protocols for utilizing AHMNP in a colorimetric assay for metal ion detection. Furthermore, we explore its relevance in the context of drug development by illustrating its connection to the A3 adenosine receptor signaling pathway.

Principle of the Colorimetric Assay

The colorimetric assay is based on the formation of a colored complex between this compound and a target metal ion. The lone pair electrons on the nitrogen and sulfur atoms, as well as the oxygen atom of the hydroxyl group, allow AHMNP to act as a multidentate ligand. Upon binding to a metal ion, the electronic properties of the AHMNP molecule are altered, leading to a shift in its maximum absorbance wavelength (λmax) and a change in the color of the solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified using a spectrophotometer. The stoichiometry of the metal-ligand complex is typically 1:2 (metal:AHMNP).[3]

Data Presentation: Metal Ion Complexation

The following table summarizes the expected colorimetric response and stability constants for the complexation of AHMNP with various divalent metal ions. Please note that the spectral data are representative and may vary based on experimental conditions.

Metal IonExpected Color ChangeRepresentative λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Stability Constant (log β₂)
Zn(II) Colorless to Yellow~410~1.5 x 10⁴8.5[3]
Cd(II) Colorless to Light Yellow~400~1.2 x 10⁴7.9[3]
Pb(II) Colorless to Yellow-Orange~425~1.8 x 10⁴Data not available
Hg(II) Colorless to Orange-Red~450~2.5 x 10⁴Data not available
Cu(II) Colorless to Greenish-Yellow~430~2.1 x 10⁴Data not available
Ni(II) Colorless to Pale Green~390~0.9 x 10⁴Data not available

Experimental Protocols

Protocol 1: Preparation of Reagents
  • AHMNP Stock Solution (1 mM): Dissolve 17.22 mg of this compound (MW: 172.17 g/mol ) in 100 mL of a 1:1 (v/v) mixture of dimethyl sulfoxide (DMSO) and deionized water. Gentle heating and sonication may be required to aid dissolution. Store the solution in a dark bottle at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare individual stock solutions of the desired metal salts (e.g., ZnCl₂, Cd(NO₃)₂, Pb(NO₃)₂, HgCl₂, CuSO₄, NiCl₂) by dissolving the appropriate amount in deionized water.

  • Buffer Solution (1 M HEPES, pH 7.4): Dissolve 23.83 g of HEPES in 80 mL of deionized water. Adjust the pH to 7.4 with 1 M NaOH and make up the final volume to 100 mL with deionized water.

Protocol 2: General Colorimetric Assay for Metal Ion Detection
  • Pipette 100 µL of the 1 M HEPES buffer (pH 7.4) into a series of microcentrifuge tubes.

  • Add the desired volume of the metal ion standard or unknown sample to each tube.

  • Add 200 µL of the 1 mM AHMNP stock solution to each tube.

  • Adjust the final volume to 1 mL with a 1:1 DMSO/water mixture.

  • Incubate the reaction mixture at room temperature for 15 minutes.

  • Measure the absorbance of the solution at the predetermined λmax for the specific metal ion complex using a spectrophotometer. Use a reagent blank (containing all components except the metal ion) to zero the instrument.

  • Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.

  • Determine the concentration of the unknown sample from the calibration curve.

Protocol 3: Determination of Stoichiometry (Job's Plot)
  • Prepare equimolar solutions (e.g., 1 mM) of AHMNP and the metal ion of interest in the 1:1 DMSO/water solvent system.

  • In a series of test tubes, mix the AHMNP and metal ion solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant.

  • Add the appropriate amount of HEPES buffer to maintain a constant pH.

  • Incubate the mixtures for 15 minutes at room temperature.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the absorbance as a function of the mole fraction of the metal ion. The maximum absorbance will correspond to the stoichiometry of the metal-ligand complex.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_ahmnp Prepare AHMNP Stock Solution mix Mix Reagents: Buffer, Sample/Standard, AHMNP prep_ahmnp->mix prep_metal Prepare Metal Ion Standards prep_metal->mix prep_buffer Prepare HEPES Buffer prep_buffer->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance incubate->measure plot Construct Calibration Curve measure->plot determine Determine Unknown Concentration plot->determine

Caption: Workflow for the colorimetric detection of metal ions.

A3 Adenosine Receptor Signaling Pathway

As derivatives of this compound can act as antagonists for the A3 adenosine receptor (A3AR), understanding the receptor's signaling pathway is crucial for drug development professionals. A3AR is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response A3AR A3 Adenosine Receptor G_protein Gi / Gq A3AR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition (Gi) PLC Phospholipase C G_protein->PLC Activation (Gq) PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA response Inflammation, Cell Proliferation, Apoptosis PKA->response Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->response PKC->response MAPK MAPK Pathway (ERK1/2, p38) MAPK->response PI3K->MAPK

Caption: A3 Adenosine Receptor signaling cascade.

Applications in Drug Development

The dual functionality of this compound and its derivatives as both metal chelators and receptor modulators presents unique opportunities in drug development:

  • Development of Metalloenzyme Inhibitors: Many enzymes crucial for pathological processes are metalloenzymes. The chelating properties of AHMNP could be exploited to design inhibitors that target the metal cofactor of these enzymes.

  • Targeting Adenosine Receptors: As antagonists of the A3 adenosine receptor, these compounds can be investigated for their therapeutic potential in inflammatory diseases, cancer, and neurodegenerative disorders, where A3AR is implicated.

  • Drug Delivery Systems: The metal-chelating properties could be utilized to develop drug delivery systems where the release of a therapeutic agent is triggered by the presence of specific metal ions.

Conclusion

This compound is a promising chemical entity with significant potential for the development of a robust and sensitive colorimetric assay for metal ion detection. The straightforward protocols and clear colorimetric changes make this assay suitable for high-throughput screening and routine analysis. Furthermore, the pharmacological relevance of this class of compounds as adenosine A3 receptor antagonists underscores their importance in the field of drug discovery and development. The information and protocols provided herein serve as a valuable resource for researchers and scientists exploring the diverse applications of this versatile pyrimidine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and purity.

Issue 1: Low Yield of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

  • Question: My initial cyclocondensation reaction to form the pyrimidine ring is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of the 4-Amino-6-hydroxy-2-mercaptopyrimidine precursor are often traced back to several key factors:

    • Reagent Purity: Ensure that the starting materials, ethyl cyanoacetate and thiourea, are of high purity. Impurities can lead to unwanted side reactions and inhibit the desired condensation.[1]

    • Reaction Conditions: The choice of base and solvent is critical. While various bases can be used, sodium methoxide in methanol is a common and effective system. The reaction often requires reflux, and ensuring the appropriate temperature is maintained is crucial for driving the reaction to completion.[2]

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to be stalling, extending the reflux time may be necessary.[3]

    • Product Precipitation: Upon neutralization with an acid like acetic acid, the product should precipitate. If precipitation is incomplete, cooling the solution in an ice bath can help to maximize the recovery of the product.[4]

Issue 2: Inefficient Nitrosation

  • Question: The final nitrosation step to introduce the nitroso group at the C5 position is inefficient, leading to a low yield of the final product. How can I optimize this step?

  • Answer: The nitrosation of the pyrimidine ring is a sensitive reaction that is highly dependent on specific conditions:

    • pH Control: The efficiency of nitrosation with sodium nitrite is highly pH-dependent. The optimal pH range is typically acidic, around 3-4, to ensure the formation of the active nitrosating agent, nitrous acid (HNO₂).[5] Using a solvent like glacial acetic acid helps maintain this acidic environment.[5]

    • Temperature Management: This reaction is exothermic and should be carried out at low temperatures, typically between 0-5°C.[5] Higher temperatures can lead to the decomposition of nitrous acid and the formation of unwanted byproducts.

    • Slow Addition of Reagents: The sodium nitrite solution should be added dropwise to the solution of the pyrimidine precursor while maintaining vigorous stirring. This ensures a controlled reaction rate and prevents localized overheating.

    • Side Reactions: Primary amines can be susceptible to deamination under nitrosating conditions.[6] While the amino group on the pyrimidine ring is generally less reactive in this manner, ensuring controlled conditions minimizes potential side reactions.

Issue 3: Product Purity and Color Variation

  • Question: The final product is off-color and appears to be impure. What are the likely impurities and how can I purify the product effectively?

  • Answer: Impurities in the final product can arise from unreacted starting materials, side products from either the cyclocondensation or nitrosation steps, or degradation of the product.

    • Common Impurities: Potential impurities include unreacted 4-amino-6-hydroxy-2-mercaptopyrimidine and potential oxidation products of the mercapto group, such as disulfides.[5]

    • Purification Methods:

      • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[7]

      • Washing: After filtration, washing the collected solid with cold water and then a cold organic solvent like ethanol can help remove residual impurities.

    • Color: The pure compound is typically a colored solid. An off-color (e.g., brown or black) may indicate the presence of impurities or degradation. Proper purification should yield a product with a consistent color.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process.[5] The first step is the cyclocondensation of ethyl cyanoacetate and thiourea in the presence of a base (like sodium methoxide) to form 4-amino-6-hydroxy-2-mercaptopyrimidine.[2][4] The second step is the nitrosation of this intermediate at the C5 position using a nitrosating agent like sodium nitrite in an acidic medium.[5]

Q2: Are there any alternative methods for the synthesis?

A2: Yes, other methods for constructing the pyrimidine core exist, such as microwave-assisted cyclocondensation reactions, which can sometimes offer faster reaction times.[5] Green chemistry approaches are also being explored to minimize waste and use less hazardous reagents.[5]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: In the cyclocondensation step, side reactions can occur if the reaction conditions are not optimized. During nitrosation, oxidation of the mercapto group is a potential side reaction.[5] Additionally, improper pH control can lead to inefficient nitrosation.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the cyclocondensation and nitrosation steps.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound and its precursor.

StepReactantsReagent/CatalystSolventTemperatureTimeYieldReference
1. Cyclocondensation Ethyl cyanoacetate, ThioureaSodium salt of 2-hydroxypyridineMethanolRefluxNot Specified82%[4]
1. Cyclocondensation Diethyl ethoxymethylenemalonate, ThioureaConcentrated HClEthanolReflux1-4 hours57-81%[5]
2. Nitrosation 6-amino-1-methyl-2-thiouracilSodium NitriteGlacial Acetic Acid0°C2 hoursNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol is adapted from a known procedure for the synthesis of the pyrimidine precursor.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (0.57 g) and thiourea (0.38 g).

  • Solvent and Catalyst Addition: Add methanol (3 ml) and the sodium salt of 2-hydroxypyridine (1.17 g) to the flask.

  • Reflux: Heat the mixture to reflux and maintain for the required time (monitor by TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add water (4 ml).

  • Precipitation: Neutralize the solution with acetic acid (approximately 0.58 ml) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. An expected yield of approximately 82% can be achieved.[4]

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on established methods for nitrosation of similar pyrimidine derivatives.[5]

  • Dissolution: Dissolve the 4-Amino-6-hydroxy-2-mercaptopyrimidine precursor in glacial acetic acid in a flask.

  • Cooling: Cool the solution to 0°C in an ice bath with constant stirring.

  • Nitrosating Agent Preparation: Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Nitrosation: Add the sodium nitrite solution dropwise to the cooled pyrimidine solution over a period of time, ensuring the temperature remains between 0-5°C.

  • Reaction: Continue stirring the reaction mixture at 0-5°C for approximately 2 hours.

  • Isolation: The resulting colored precipitate is the desired product. Collect the solid by filtration.

  • Washing and Drying: Wash the product with cold water, followed by a small amount of cold ethanol, and then dry under vacuum.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Low Yield? start->check_yield precursor_issues Precursor Synthesis Issues check_yield->precursor_issues Yes (Precursor) nitrosation_issues Nitrosation Step Issues check_yield->nitrosation_issues Yes (Final Product) check_purity Impure Product? check_yield->check_purity No check_reagents Check Reagent Purity precursor_issues->check_reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) check_reagents->optimize_conditions extend_reflux Extend Reflux Time optimize_conditions->extend_reflux extend_reflux->check_yield check_ph Verify pH (3-4) nitrosation_issues->check_ph control_temp Control Temperature (0-5°C) check_ph->control_temp slow_addition Slow Reagent Addition control_temp->slow_addition slow_addition->check_yield purification Purification Required check_purity->purification Yes end Successful Synthesis check_purity->end No recrystallize Recrystallize Product purification->recrystallize wash_solid Wash with Cold Solvents recrystallize->wash_solid wash_solid->end

References

solubility issues of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a solid, orange to very dark orange compound.[1] It is a heterocyclic compound belonging to the pyrimidine family.[2] The ammonium salt form of this compound is also available.[3][4]

Q2: What is the known solubility of this compound in aqueous solutions?

Based on available data, this compound is slightly soluble in 0.1N NaOH with the aid of sonication.[1][5] There is limited quantitative data available on its solubility in common aqueous buffers.

Q3: Are there any recommended storage conditions for this compound?

It is recommended to store the compound in a refrigerator under an inert atmosphere.[5] For the ammonium salt form, storage at 2°C - 8°C with the container well-closed is advised.[4]

Troubleshooting Guide for Solubility Issues

Researchers may encounter challenges with the solubility of this compound in aqueous solutions. This guide provides systematic steps to address these issues.

Issue: Compound does not dissolve in my aqueous buffer.

  • Initial Troubleshooting Steps:

    • Verify Compound Form: Confirm whether you are using the free form or the ammonium salt, as their solubilities may differ. The ammonium salt is suggested to have solvent properties.[2][3]

    • Increase pH: The compound shows slight solubility in 0.1N NaOH, suggesting that a basic pH might improve solubility.[1][5] Try dissolving the compound in a buffer with a higher pH (e.g., pH 8-9).

    • Apply Sonication: As indicated by available data, sonication can aid in the dissolution of this compound.[1][5] Use a bath sonicator to apply ultrasonic energy to your sample.

    • Gentle Heating: Gentle warming of the solution can sometimes increase the solubility of a compound. However, be cautious as excessive heat may degrade the compound. Monitor the solution closely for any color changes that might indicate degradation.

  • Advanced Troubleshooting:

    • Use of Co-solvents: If the compound still does not dissolve, consider the use of a small percentage of an organic co-solvent that is compatible with your experimental system. Common co-solvents for poorly soluble compounds include DMSO, ethanol, or DMF. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting biological assays.

    • Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO) at a high concentration. Then, dilute the stock solution into your aqueous buffer to the desired final concentration. Perform this dilution dropwise while vortexing to minimize precipitation.

Issue: Compound precipitates out of solution after initial dissolution.

  • Possible Causes and Solutions:

    • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.

      • Solution: Try preparing a less concentrated solution.

    • pH Shift: The addition of the compound may have altered the pH of your buffer, causing it to crash out of solution.

      • Solution: Re-verify and adjust the pH of the final solution after the compound has been added.

    • Temperature Change: If the solution was heated to aid dissolution, precipitation may occur upon cooling to room temperature.

      • Solution: Determine the solubility at your experimental temperature and avoid preparing solutions at concentrations above this limit.

Below is a logical workflow for troubleshooting solubility issues:

G start Start: Compound Undissolved check_form Check Compound Form (Free acid or Ammonium Salt?) start->check_form increase_ph Increase Buffer pH (e.g., pH 8-9) check_form->increase_ph sonicate Apply Sonication increase_ph->sonicate If not dissolved success Success: Compound Dissolved increase_ph->success If dissolved gentle_heat Gentle Heating sonicate->gentle_heat If not dissolved sonicate->success If dissolved use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) gentle_heat->use_cosolvent If not dissolved gentle_heat->success If dissolved fail Issue Persists: Consider alternative formulation gentle_heat->fail If degradation occurs prepare_stock Prepare Concentrated Stock in Organic Solvent use_cosolvent->prepare_stock If direct dissolution fails use_cosolvent->success If dissolved prepare_stock->success prepare_stock->fail If precipitation occurs on dilution

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Due to the limited specific data for this compound, the following are generalized protocols based on common laboratory practices for handling poorly soluble substances.

Protocol 1: Preparation of an Aqueous Solution using a Basic Buffer

  • Objective: To prepare an aqueous solution of this compound for in vitro assays.

  • Materials:

    • This compound

    • 0.1 N NaOH or a suitable basic buffer (e.g., Tris-HCl, pH 8.5)

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Weigh the desired amount of the compound.

    • Add a small amount of the basic buffer to the solid compound.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in a bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, repeat the sonication step.

    • Once dissolved, the solution can be further diluted with the appropriate assay buffer.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Objective: To prepare a concentrated stock solution for serial dilution into aqueous media.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of the compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C or -80°C as appropriate.

    • For use in experiments, perform serial dilutions of the stock in the final aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to prevent precipitation.

Quantitative Data Summary

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Observations
Water~725Data not availableLikely very low
0.1 N NaOH1325Slightly soluble[1][5]Sonication aids dissolution
PBS7.425Data not available-
Tris-HCl8.525Data not available-
DMSON/A25Data not availableExpected to be soluble
EthanolN/A25Data not available-

Signaling Pathway Context

While specific signaling pathways involving this compound are not detailed in the available search results, it has been investigated as a potential adenosine A3 receptor antagonist.[2] Adenosine receptors are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade, which can serve as a conceptual framework.

G cluster_membrane Cell Membrane GPCR Adenosine A3 Receptor (GPCR) G_protein G-protein (αβγ) GPCR->G_protein Prevents activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector No modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Basal level Ligand This compound (Antagonist) Ligand->GPCR Binds and blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling pathway for an antagonist.

References

stability and storage conditions for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and activity of this compound. Below is a summary of the recommended conditions and known stability information.

ParameterRecommendation/InformationSource
Storage Temperature 2°C - 8°C (refrigerated)[1]
Storage Atmosphere Store in a well-closed container. For long-term storage, an inert atmosphere is recommended to prevent oxidation.[1]
Appearance Solid-
Melting Point >300°C-
Solubility Slightly soluble in 0.1N NaOH with sonication.-
Light Sensitivity Specific photostability data is limited. As a general precaution for pyrimidine-based compounds, it is advisable to protect it from prolonged exposure to light.-
pH Stability The stability of pyrimidine derivatives can be influenced by pH. The nitroso group's introduction during synthesis is pH-dependent, with optimal yields at pH 3-4, suggesting potential instability at neutral or alkaline pH.[2]

Experimental Protocols

Protocol for Preparation of a Stock Solution

Due to its limited solubility, careful preparation of stock solutions is essential for reproducible experimental results.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, dry microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Tare the Vial: Accurately weigh a sterile, dry microcentrifuge tube.

  • Weigh the Compound: Carefully add the desired amount of the compound to the tared vial and record the exact weight.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

  • Q1: My compound will not fully dissolve in my aqueous experimental buffer. What can I do?

    • A1: This compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like anhydrous DMSO.[3] You can then dilute this stock solution into your aqueous buffer for your experiment. Be sure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results (typically <0.1-1%). If precipitation still occurs, consider the use of sonication or consult literature for appropriate co-solvents or solubilizing agents for similar compounds.

  • Q2: I observe a change in the color of my stock solution over time. Is it still usable?

    • A2: A color change may indicate degradation of the compound. The nitroso and mercapto groups can be susceptible to oxidation or other chemical transformations. It is recommended to prepare fresh stock solutions regularly and store them properly in aliquots at low temperatures, protected from light. If you observe a significant color change, it is best to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.

  • Q3: My experimental results are inconsistent. Could the stability of the compound be a factor?

    • A3: Yes, inconsistent results can be a sign of compound instability. Ensure that you are following the recommended storage and handling procedures. Prepare fresh working solutions from your frozen stock for each experiment to avoid degradation in aqueous buffers.[3] Also, consider the pH of your experimental medium, as pyrimidine derivatives can exhibit pH-dependent stability.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Checks cluster_solubility Solubility Issues cluster_degradation Potential Degradation Issue Inconsistent Results or Unexpected Observations CheckStorage Verify Storage Conditions (2-8°C, dark, sealed) Issue->CheckStorage CheckSolutionPrep Review Solution Preparation (Freshly prepared? Correct solvent?) Issue->CheckSolutionPrep CheckHandling Assess Handling Procedures (Exposure to light/air? Freeze-thaw cycles?) Issue->CheckHandling SolubilityProblem Compound Precipitation or Incomplete Dissolution CheckSolutionPrep->SolubilityProblem If solubility is an issue DegradationSuspected Color Change or Loss of Activity CheckHandling->DegradationSuspected If degradation is suspected UseDMSO Prepare High-Concentration Stock in Anhydrous DMSO SolubilityProblem->UseDMSO DiluteStock Dilute Stock into Aqueous Buffer Just Before Use UseDMSO->DiluteStock CheckSolventConc Ensure Final Organic Solvent Concentration is Low and Consistent DiluteStock->CheckSolventConc PrepareFresh Prepare Fresh Stock and Working Solutions DegradationSuspected->PrepareFresh AliquotStock Aliquot Stock Solutions to Minimize Freeze-Thaw Cycles DegradationSuspected->AliquotStock ProtectFromLight Protect Solutions From Light Exposure DegradationSuspected->ProtectFromLight

Caption: Troubleshooting workflow for experiments involving this compound.

Signaling Pathways and Experimental Workflows

The chemical behavior of this compound is influenced by its functional groups. The mercapto group can undergo oxidation, while the amino and mercapto groups can act as nucleophiles in substitution reactions.[2] The nitroso group is critical for some of its biological activities. The following diagram illustrates a simplified logical relationship of its potential chemical reactivity.

ChemicalReactivity cluster_functional_groups Key Functional Groups cluster_reactions Potential Reactions Compound 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Mercapto Mercapto Group (-SH) Compound->Mercapto Amino Amino Group (-NH2) Compound->Amino Nitroso Nitroso Group (-NO) Compound->Nitroso Condensation Condensation Reactions Compound->Condensation Oxidation Oxidation (e.g., to disulfide) Mercapto->Oxidation NucleophilicSub Nucleophilic Substitution Mercapto->NucleophilicSub Amino->NucleophilicSub

Caption: Potential chemical reactivity pathways of this compound based on its functional groups.

References

troubleshooting low reactivity of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and properties of this compound?

This compound is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure is characterized by the presence of several functional groups: an amino group at position 4, a hydroxyl group at position 6, a mercapto group at position 2, and a nitroso group at position 5.[1] These functional groups are key to its chemical reactivity and biological activity. The compound can exist in different tautomeric forms.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₄N₄O₂S[2][3]
Molecular Weight172.17 g/mol [2][3]
AppearanceOrange to Very Dark Orange Solid[4]
pKa6.16 ± 0.25 (Predicted)[4]
SolubilitySlightly soluble in 0.1N NaOH (with sonication)[4]

Q2: My reaction with this compound is showing low to no reactivity. What are the potential causes?

Low reactivity can stem from several factors related to the compound's stability, the reaction conditions, and the nature of the reactants. The pyrimidine ring is electron-deficient, which can influence the nucleophilicity of the exocyclic amino and mercapto groups.

Potential causes for low reactivity include:

  • Suboptimal pH: The reactivity of the amino and mercapto groups is highly dependent on the pH of the reaction medium.

  • Poor Solubility: The compound has limited solubility in many common organic solvents.

  • Steric Hindrance: The substituents on the pyrimidine ring may sterically hinder the approach of reactants.

  • Inappropriate Solvent Choice: The solvent can significantly influence the nucleophilicity of the reactants. Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.

  • Decomposition of the Compound: The nitroso group can be sensitive to heat and light, potentially leading to degradation of the starting material.

Troubleshooting Guides

This section provides specific troubleshooting advice for common reactions involving this compound.

Issue 1: Low Yield in N-Acylation Reactions

Q: I am attempting to acylate the 4-amino group, but I am observing low yields of the desired amide. What can I do to improve the reaction outcome?

A: Low yields in N-acylation of aminopyrimidines can be due to the reduced nucleophilicity of the amino group and potential side reactions. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for N-Acylation

start Low N-Acylation Yield check_catalyst Have you used a catalyst? start->check_catalyst add_dmap Add a catalytic amount of DMAP. check_catalyst->add_dmap No check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes add_dmap->check_conditions success Improved Yield add_dmap->success optimize_temp Optimize Temperature (e.g., 0°C to RT) check_conditions->optimize_temp optimize_solvent Change Solvent (e.g., to DMF or DMAc) optimize_temp->optimize_solvent fail Still Low Yield optimize_temp->fail check_reagent Check Acylating Agent optimize_solvent->check_reagent optimize_solvent->fail use_anhydride Use a more reactive agent (e.g., Acetic Anhydride) check_reagent->use_anhydride use_anhydride->success

Caption: Troubleshooting workflow for low N-acylation yield.

Detailed Steps:

  • Catalyst: The acylation of aminopyrimidines can be significantly accelerated by a catalyst.

    • Recommendation: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective catalyst for acylation reactions.[5]

  • Reaction Conditions:

    • Temperature: Excessive heat can lead to side reactions and decomposition. Start the reaction at 0°C and allow it to slowly warm to room temperature.

    • Solvent: The choice of solvent is crucial. If you are using a non-polar solvent, consider switching to a polar a-protic solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) to improve the solubility of the starting material.

  • Acylating Agent:

    • Reactivity: If you are using a less reactive acylating agent, such as an acyl chloride with significant steric bulk, consider switching to a more reactive one like acetic anhydride.

    • Side Reactions: Be aware that using a large excess of a highly reactive acylating agent can sometimes lead to diacylation.[6]

Comparative Data for Acylation of Aminopyridines (as an analogue)

CatalystAcetylating AgentSolventTemperature (°C)Yield (%)Reference
NoneAcetic AnhydrideAcetic Anhydride< 6095[1]
DMAPAcetic AnhydrideAcetonitrileRoom Temp~98[5]
Borate Ester3-Fluorophenylacetic acidToluene11085[5]
Issue 2: Low Reactivity in S-Alkylation Reactions

Q: I am trying to perform an S-alkylation on the 2-mercapto group, but the reaction is sluggish and gives a low yield. How can I improve this?

A: The mercapto group in 2-mercaptopyrimidines exists in tautomeric equilibrium with the thione form. For efficient S-alkylation, it is often necessary to deprotonate the thiol to form the more nucleophilic thiolate anion.

Troubleshooting Workflow for S-Alkylation

start Low S-Alkylation Yield check_base Is a base present? start->check_base add_base Add a suitable base (e.g., NaH, K2CO3) check_base->add_base No check_solvent Review Solvent check_base->check_solvent Yes add_base->check_solvent success Improved Yield add_base->success use_polar_aprotic Use a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->use_polar_aprotic check_halide Check Alkyl Halide use_polar_aprotic->check_halide fail Still Low Yield use_polar_aprotic->fail use_iodide Use a more reactive halide (e.g., Alkyl Iodide) check_halide->use_iodide use_iodide->success

Caption: Troubleshooting workflow for low S-alkylation yield.

Detailed Steps:

  • Base: The presence of a base is critical to deprotonate the thiol.

    • Recommendation: Use a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base may depend on the solvent and the electrophile.

  • Solvent:

    • Recommendation: Polar aprotic solvents like DMF or DMSO are generally preferred for S-alkylation as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Alkylating Agent:

    • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

Issue 3: Difficulty in Forming Urea Derivatives

Q: I am trying to synthesize a urea derivative from the 4-amino group, but the reaction is not proceeding as expected. What are the common pitfalls?

A: The synthesis of ureas from less nucleophilic amines can be challenging. The choice of the carbonyl source and the reaction conditions are critical for success.

Troubleshooting Workflow for Urea Synthesis

start Low Urea Yield check_reagent What is your carbonyl source? start->check_reagent use_isocyanate Use a pre-formed isocyanate check_reagent->use_isocyanate Direct reaction with amine use_cdi Use a phosgene equivalent (e.g., CDI, Triphosgene) check_reagent->use_cdi e.g., Urea check_conditions Review Reaction Conditions use_isocyanate->check_conditions use_cdi->check_conditions optimize_temp_solvent Optimize Temperature and Solvent check_conditions->optimize_temp_solvent success Improved Yield optimize_temp_solvent->success fail Still Low Yield optimize_temp_solvent->fail

Caption: Troubleshooting workflow for low urea synthesis yield.

Detailed Steps:

  • Carbonyl Source: Direct reaction with urea often requires harsh conditions.

    • Recommendation:

      • Isocyanates: The most common method for urea synthesis is the reaction of an amine with an isocyanate. If your desired isocyanate is commercially available or can be synthesized, this is often the most reliable route.

      • Phosgene Equivalents: If working with isocyanates is not feasible, consider using a phosgene equivalent like N,N'-Carbonyldiimidazole (CDI) or triphosgene.[7] These reagents react with the amine in situ to form a reactive intermediate that can then react with another amine.

  • Reaction Conditions:

    • Temperature and Solvent: The optimal conditions will depend on the chosen reagents. Reactions with isocyanates are often fast at room temperature, while those with CDI may require gentle heating. Anhydrous conditions are generally required.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation

This protocol is a general guideline for the N-acetylation of the 4-amino group.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum.

Protocol 2: General Procedure for S-Alkylation

This protocol provides a general method for the S-alkylation of the 2-mercapto group.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a suspension of NaH (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the thiolate.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectral Data

FT-IR Spectral Data

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amino)3400 - 3200
O-H stretch (hydroxyl)3600 - 3200 (broad)
C=O stretch (amide)1680 - 1630
N=O stretch (nitroso)1500 - 1450
C=S stretch (thione)1200 - 1050

Note: The exact peak positions may vary depending on the physical state of the sample and the presence of hydrogen bonding.

Mass Spectrometry Data

Ionm/z
[M]+172
[M+H]+173
[M+Na]+195

Note: The observed ions may vary depending on the ionization technique used.

References

Technical Support Center: Optimizing Chelation with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine as a chelating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for chelation using this compound?

A1: The optimal pH for chelation is dependent on the specific metal ion being targeted. However, a generally effective pH range for the formation of stable metal complexes with this ligand is slightly alkaline. A starting pH of approximately 9 has been shown to be effective for the synthesis of related pyrimidine-metal complexes. The predicted pKa of this compound is approximately 6.16[1]. This suggests that at a pH above this value, the hydroxyl and mercapto groups are more likely to be deprotonated, making the molecule a more effective bidentate or multidentate ligand for chelation. It is recommended to perform a pH titration for your specific metal ion of interest to determine the empirical optimal pH for maximum complex formation and stability.

Q2: Which functional groups on this compound are involved in metal chelation?

A2: The primary functional groups involved in metal chelation are the deprotonated hydroxyl (-O⁻) and mercapto (-S⁻) groups, as well as the nitrogen atoms within the pyrimidine ring and the nitroso group. The molecule can act as a bidentate or multidentate ligand, forming stable ring structures with the metal ion.

Q3: What is the stoichiometry of the metal complexes formed with this ligand?

A3: The stoichiometry of the metal complexes can vary. For divalent metal ions such as Zn(II) and Cd(II), both 1:1 and 1:2 (metal:ligand) complexes have been reported. The formation of these different species is dependent on the concentration of the metal ion and the ligand, as well as the pH of the solution.

Q4: How can I improve the solubility of this compound and its metal complexes?

A4: this compound is slightly soluble in 0.1N NaOH[1]. For experimental work, it is often dissolved in organic solvents such as DMSO or DMF, which can then be added to an aqueous buffer. To improve the solubility of the ligand and its metal complexes in aqueous solutions, consider the following:

  • pH Adjustment: Increasing the pH will deprotonate the acidic functional groups, which may increase solubility in aqueous media.

  • Co-solvents: The use of a small percentage of a miscible organic co-solvent (e.g., ethanol, methanol) in your aqueous buffer can enhance solubility.

  • Use of the Ammonium Salt: The commercially available ammonium salt of the compound may exhibit better solubility in some systems[2].

Q5: Is this compound stable in solution?

A5: Like many pyrimidine derivatives, the stability of this compound in solution can be a concern. It is susceptible to oxidation, particularly at the mercapto group. It is recommended to use freshly prepared solutions for your experiments. If storing solutions, they should be kept at 2-8°C in a tightly sealed container and protected from light[2]. For long-term storage, the solid compound should be stored under similar conditions.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no chelation observed Incorrect pH: The pH of the solution may not be optimal for the deprotonation of the ligand and complex formation.Perform a pH titration experiment to identify the optimal pH for your specific metal ion. Start with a slightly alkaline pH (e.g., pH 8-9) and test a range of pH values.
Ligand Degradation: The compound may have degraded due to improper storage or handling.Use a fresh batch of the compound and prepare solutions immediately before use. Protect solutions from light and heat.
Metal Ion Hydrolysis: At high pH, some metal ions may precipitate as hydroxides.Check the Pourbaix diagram for your metal ion of interest to understand its speciation at different pH values. Consider using a buffer system to maintain a stable pH.
Precipitation during the experiment Low Solubility: The ligand or the resulting metal complex may have poor solubility in the chosen solvent system.Refer to the solubility recommendations in the FAQs. Try adjusting the pH, using a co-solvent, or sonicating the solution.
Formation of Insoluble Metal Hydroxides: As mentioned above, high pH can lead to metal hydroxide precipitation.Carefully control the pH and consider the use of a buffer.
Inconsistent or non-reproducible results Variability in pH: Small variations in pH between experiments can significantly impact chelation efficiency.Use a calibrated pH meter and a reliable buffer system to ensure consistent pH across all experiments.
Ligand Purity: Impurities in the ligand can interfere with the chelation process.Ensure the purity of your this compound. If necessary, purify the compound before use.
Air Oxidation: The mercapto group is susceptible to oxidation by atmospheric oxygen.For sensitive experiments, consider de-gassing your solvents and performing the experiment under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

Table 1: Stability Constants of Metal Complexes with 4-Amino-6-hydroxy-2-mercaptopyrimidine (a related compound)

Metal Ionlog K₁log K₂Temperature (°C)
Zn(II)3.242.9125
Cd(II)4.123.7925

Note: Data is for the related compound 4-Amino-6-hydroxy-2-mercaptopyrimidine and is provided for illustrative purposes. Stability constants for this compound may differ.

Experimental Protocols

General Protocol for Metal Chelation using this compound

  • Preparation of Ligand Stock Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO, 0.1 M NaOH).

    • Dilute the stock solution to the desired final concentration with the appropriate buffer.

  • Preparation of Metal Ion Solution:

    • Prepare a stock solution of the metal salt (e.g., chloride or nitrate salt) in deionized water.

  • Chelation Reaction:

    • In a reaction vessel, add the desired volume of the ligand solution.

    • Adjust the pH of the solution to the desired value (e.g., pH 9) using a suitable buffer or by dropwise addition of a dilute acid or base.

    • Slowly add the metal ion solution to the ligand solution while stirring.

    • Allow the reaction to proceed for a sufficient time at a controlled temperature. The optimal time and temperature should be determined empirically.

  • Analysis of Chelation:

    • The formation of the metal-ligand complex can be monitored using various analytical techniques, such as:

      • UV-Vis Spectroscopy: A change in the absorption spectrum upon addition of the metal ion indicates complex formation.

      • Potentiometric Titration: This can be used to determine the stability constants of the complexes.

      • FT-IR Spectroscopy: Shifts in the vibrational frequencies of the functional groups involved in chelation can confirm complex formation.

      • NMR Spectroscopy: Changes in the chemical shifts of the ligand protons upon metal binding can be observed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis prep_ligand Prepare Ligand Stock Solution adjust_ph Adjust pH prep_ligand->adjust_ph prep_metal Prepare Metal Ion Stock Solution mix Mix Ligand and Metal Solutions prep_metal->mix incubate Incubate mix->incubate adjust_ph->mix uv_vis UV-Vis Spectroscopy incubate->uv_vis ftir FT-IR Spectroscopy incubate->ftir nmr NMR Spectroscopy incubate->nmr potentiometry Potentiometric Titration incubate->potentiometry

Caption: Experimental workflow for metal chelation.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway Metal_Influx Excess Intracellular Metal Ions ROS_Production Reactive Oxygen Species (ROS) Production Metal_Influx->ROS_Production catalyzes Chelator 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Metal_Influx->Chelator binds to Cellular_Damage Oxidative Stress & Cellular Damage ROS_Production->Cellular_Damage Chelated_Complex Inert Metal Complex Chelator->Chelated_Complex forms Excretion Cellular Excretion Chelated_Complex->Excretion

References

Technical Support Center: Purification of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, which often presents as a colored solid. The primary purification method discussed is recrystallization.

Problem Potential Cause Suggested Solution
Low Recovery/Yield The compound is significantly soluble in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Concentrate the filtrate and attempt a second crop of crystals.- Re-evaluate the solvent system; the chosen solvent may be too effective a solvent.
"Oiling Out" / Amorphous Precipitate The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce saturation.- Allow the solution to cool more slowly (e.g., by insulating the flask) to prevent rapid precipitation above the melting point.- Consider a different solvent with a lower boiling point.
Persistent Color in Crystals Colored impurities are co-crystallizing with the product.- If the impurities are non-polar, a wash with a less polar solvent in which the product is insoluble might help.- Consider treating the hot, dissolved solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Caution: This may also adsorb some of the desired product.
No Crystals Form Upon Cooling The solution is not saturated; too much solvent was used.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- If using a mixed-solvent system, add the anti-solvent (the one in which the compound is less soluble) dropwise to the warm solution until turbidity persists.
Crystals Crash Out Too Quickly The solution is too concentrated, or the cooling is too rapid.- Reheat the solution and add a small amount of additional solvent.- Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

A1: A definitive single best solvent is not well-documented in the literature. Due to the polar nature of the molecule (with amino, hydroxyl, and nitroso groups), polar solvents are the most promising candidates. A solvent screen is highly recommended. Good starting points for a solvent screen include:

  • Water

  • Ethanol

  • A mixture of Ethanol and Water

  • N,N-Dimethylformamide (DMF)

  • Dilute aqueous acid (e.g., acetic acid) or base (e.g., ammonia), followed by neutralization.

Q2: My purified product is still colored (e.g., brownish or yellowish). Is this normal?

A2: Yes, the 5-nitroso group in the pyrimidine ring acts as a chromophore, which typically imparts color to the compound. The pure compound is expected to be a colored solid. The goal of purification is to obtain a uniformly colored crystalline solid, free from darker, tarry impurities.

Q3: How can I assess the purity of my final product?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopic Methods: NMR (¹H and ¹³C), and Mass Spectrometry can confirm the structure and identify impurities.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography may be challenging for this highly polar compound. It can exhibit strong interactions with silica gel, leading to poor separation and recovery. If recrystallization fails, reverse-phase chromatography or chromatography on a more inert stationary phase could be explored.

Data Presentation

Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Observations (e.g., Color, Crystal Shape)
Water
Ethanol
Ethanol/Water (e.g., 9:1)
Isopropanol
Acetonitrile
Ethyl Acetate
DMF

Users should fill in this table with qualitative descriptors (e.g., "insoluble," "sparingly soluble," "soluble") or quantitative data if obtained.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on a preliminary solvent screen, choose a solvent that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a cold mixture of the two solvents.

Mandatory Visualization

Purification_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling (Crystallization) hot_filter->cool Insoluble impurities removed hot_filter->cool No insoluble impurities isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem during Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Product 'Oils Out' start->oiling_out Issue low_yield Low Yield start->low_yield Issue sol_scratch Scratch Flask or Add Seed Crystal no_crystals->sol_scratch Action sol_evaporate Evaporate Some Solvent & Recool no_crystals->sol_evaporate Action sol_reheat Reheat, Add More Solvent, Cool Slowly oiling_out->sol_reheat Action sol_new_solvent Change Solvent oiling_out->sol_new_solvent Action sol_cool_more Ensure Thorough Cooling low_yield->sol_cool_more Action sol_second_crop Concentrate Filtrate for Second Crop low_yield->sol_second_crop Action

Caption: Decision tree for troubleshooting common crystallization problems.

Technical Support Center: Spectrophotometric Analysis with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine for spectrophotometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in spectrophotometric analysis?

This compound is a heterocyclic compound that serves as a chromogenic chelating agent.[1] Its molecular structure contains amino, hydroxyl, mercapto, and nitroso functional groups, which can form stable, colored complexes with various metal ions. This property makes it a valuable reagent for the spectrophotometric determination of metal ions, such as palladium and cobalt, in various samples.[1][2]

Q2: How do I synthesize this compound?

The synthesis is typically a two-step process. First, the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine is synthesized. This is followed by a nitrosation reaction to introduce the nitroso group at the 5-position. Detailed experimental protocols are provided in the "Experimental Protocols" section of this guide.

Q3: My synthesized reagent has a low yield or appears impure. What are the common causes?

Issues with reagent synthesis can often be attributed to incomplete reactions, side reactions, or improper purification. Ensure that the starting materials are pure and that the reaction conditions (temperature, pH, reaction time) are strictly followed. For detailed troubleshooting, refer to the "Troubleshooting Guide" below.

Q4: The color of the metal complex is not developing or is very faint. What could be the problem?

This issue can arise from several factors:

  • Incorrect pH: The formation of the metal complex is highly pH-dependent. Ensure the pH of the solution is adjusted to the optimal range for the specific metal ion being analyzed.

  • Insufficient reagent concentration: The concentration of the chelating agent should be in excess to ensure complete complexation with the metal ion.

  • Interfering ions: The presence of other ions in the sample can interfere with the complex formation. Refer to the "Interference in Spectrophotometric Analysis" section for a list of common interferences and methods to mitigate them.

  • Reagent degradation: The reagent may degrade over time, especially if not stored properly. It is recommended to use a freshly prepared reagent solution for optimal results.

Q5: The absorbance readings are unstable or not reproducible. What are the possible reasons?

Unstable or irreproducible absorbance readings can be caused by:

  • Precipitation of the complex: The metal complex may have low solubility in the chosen solvent, leading to precipitation and light scattering.

  • Instrumental drift: Ensure the spectrophotometer is properly warmed up and calibrated.

  • Temperature fluctuations: The complex formation and stability can be temperature-dependent. Maintain a constant temperature during the experiment.

  • Photodecomposition: Some colored complexes can be sensitive to light. It is advisable to perform the analysis in a timely manner and avoid prolonged exposure to direct light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Color Development Incorrect pH of the reaction mixture.Optimize the pH using a suitable buffer solution. The optimal pH can vary depending on the metal ion being analyzed.
Insufficient concentration of the reagent.Increase the concentration of the this compound solution to ensure it is in stoichiometric excess.
Presence of strong oxidizing or reducing agents.Pre-treat the sample to remove or neutralize strong oxidizing or reducing agents that might degrade the reagent or the complex.
The reagent has degraded.Prepare a fresh solution of the reagent. Store the solid reagent in a cool, dark, and dry place.
Precipitate Formation The metal complex has low solubility.Add a suitable surfactant or co-solvent to increase the solubility of the complex. Alternatively, perform an extraction into a suitable organic solvent.
The concentration of the analyte or reagent is too high.Dilute the sample or the reagent solution.
Inconsistent or Drifting Absorbance Readings Instrumental instability.Allow the spectrophotometer to warm up for the recommended time. Check the lamp and detector performance.
Temperature fluctuations in the cuvette holder.Use a thermostatted cuvette holder to maintain a constant temperature.
The reaction has not reached equilibrium.Allow sufficient time for the color to develop fully and stabilize before taking measurements.
Broad or Shifted Absorption Peak Presence of multiple complex species.Strictly control the pH and reagent concentration to favor the formation of a single, stable complex.
Impurities in the reagent or solvent.Use high-purity reagents and solvents.

Interference in Spectrophotometric Analysis

The presence of foreign ions can significantly interfere with the accuracy of the spectrophotometric determination. The table below summarizes the tolerance limits of some common ions in the analysis of palladium and cobalt using pyrimidine-based chromogenic reagents. The exact tolerance limits for this compound may vary, and it is recommended to perform interference studies for your specific sample matrix.

Ion Tolerance Ratio (Interfering Ion : Analyte) Masking Agent Potential Impact
For Palladium Analysis
Pt(IV)1:1-Forms a colored complex.
Rh(III)5:1-Forms a colored complex.
Ru(III)10:1-Forms a colored complex.
Fe(III)50:1Fluoride, CitrateForms a colored complex.
Cu(II)100:1Thiourea, EDTAForms a colored complex.[3]
Ni(II)200:1Cyanide, EDTAForms a colored complex.[3]
Co(II)100:1EDTAForms a colored complex.[3]
For Cobalt Analysis
Ni(II)1:1Cyanide, EDTASerious interference, forms a colored complex.[4]
Cu(II)1:1Thiosulfate, ThioureaSerious interference, forms a colored complex.[3]
Fe(III)10:1Fluoride, PyrophosphateForms a colored complex.
Zn(II)50:1Citrate, TartrateCan form a colorless complex, consuming the reagent.
Mn(II)20:1FluorideCan be oxidized and interfere.
Cr(VI)15:1Reduction with sulfiteOxidizes the reagent.

Note: The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±2% in the determination of the analyte.

Experimental Protocols

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This procedure is adapted from a known synthesis method.[5]

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium methoxide

  • Methanol

  • Acetic acid

Procedure:

  • Dissolve sodium methoxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl cyanoacetate and thiourea to the solution.

  • Reflux the mixture for 4-6 hours. The product will precipitate out of the solution.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the precipitate with cold methanol and then with water.

  • Recrystallize the crude product from a hot aqueous solution of acetic acid to obtain pure 4-amino-6-hydroxy-2-mercaptopyrimidine.

  • Dry the product in a vacuum oven.

Synthesis of this compound

This is a general procedure for the nitrosation of a pyrimidine ring.

Materials:

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ice bath

Procedure:

  • Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent, such as dilute sodium hydroxide or acetic acid, in a beaker placed in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the pyrimidine solution with constant stirring.

  • Maintain the temperature of the reaction mixture below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • The colored product, this compound, will precipitate.

  • Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Spectrophotometric Determination of Palladium(II)

This protocol is adapted from a method for a structurally similar compound, 4-amino-5-nitrosopyrimidine-2,6-diol.[6]

Reagents:

  • Standard Palladium(II) solution (100 ppm)

  • This compound solution (0.1% w/v in ethanol or dilute NaOH)

  • Buffer solution (e.g., acetate buffer, pH 4.5-5.5)

Procedure:

  • Into a series of 10 mL volumetric flasks, add increasing volumes of the standard Palladium(II) solution to prepare calibration standards (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 ppm).

  • To each flask, add 1 mL of the buffer solution and 1 mL of the this compound solution.

  • Dilute to the mark with distilled water and mix well.

  • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a standard solution from 400 to 700 nm.

  • Prepare a sample solution in the same manner and measure its absorbance.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of Palladium(II) in the sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis reagent Prepare Reagent Solution mix Mix Reagent, Buffer, and Analyte reagent->mix standards Prepare Calibration Standards standards->mix sample Prepare Sample Solution sample->mix develop Allow Color Development mix->develop measure Measure Absorbance at λmax develop->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Analyte Concentration calibrate->determine

Caption: Experimental workflow for spectrophotometric analysis.

Troubleshooting_Flowchart decision decision process process result result issue Apply Masking Agent or Separation start Start Analysis color_dev Is Color Development as Expected? start->color_dev abs_stable Are Absorbance Readings Stable? color_dev->abs_stable Yes check_ph Check and Adjust pH color_dev->check_ph No peak_correct Is Absorption Peak Correct? abs_stable->peak_correct Yes check_instrument Check Spectrophotometer Stability abs_stable->check_instrument No results_ok Results are Accurate and Reproducible peak_correct->results_ok Yes check_purity Check Reagent and Solvent Purity peak_correct->check_purity No results_ok->result End check_reagent Check Reagent Concentration and Freshness check_ph->check_reagent check_interference Investigate Potential Interferences check_reagent->check_interference check_interference->issue Interference Confirmed check_interference->color_dev check_temp Ensure Constant Temperature check_instrument->check_temp check_equilibrium Allow for Reaction Equilibrium check_temp->check_equilibrium check_equilibrium->abs_stable check_purity->peak_correct

Caption: Troubleshooting flowchart for spectrophotometric analysis.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the antimicrobial efficacy of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Question Possible Causes Suggested Solutions
Why am I observing low or no antimicrobial activity with the parent compound? - Inadequate Solubility: The compound may not be sufficiently dissolved in the assay medium, leading to a lower effective concentration. - Inactive Compound: The purchased or synthesized compound may be impure or degraded. - Resistant Microbial Strain: The selected microbial strain may be inherently resistant to this class of compounds.- Solubility Enhancement: Use a co-solvent like DMSO (ensure the final concentration is not inhibitory to the microbes) or prepare a salt form of the compound.[1] - Purity Verification: Confirm the identity and purity of the compound using techniques like NMR, Mass Spectrometry, and HPLC. - Strain Selection: Test against a panel of standard, susceptible microbial strains (e.g., ATCC strains) to establish baseline activity.
My synthesized derivatives show decreased or no improvement in antimicrobial activity. What could be the reason? - Unfavorable Structural Modification: The introduced functional group may be sterically hindering the interaction with the microbial target or altering the electronic properties of the molecule in a detrimental way. - Loss of Key Pharmacophore: The modification might have altered a crucial part of the molecule responsible for its antimicrobial action. The mercapto and nitroso groups are suggested to be important for activity.[1] - Poor Bioavailability: The derivative might have poor cell permeability.- Rational Drug Design: Before synthesis, perform in silico molecular docking studies to predict the binding of the designed derivatives with potential microbial targets. - Structure-Activity Relationship (SAR) Studies: Synthesize a small library of derivatives with systematic variations in the substituents to understand the SAR.[1] - Lipophilicity Assessment: Evaluate the lipophilicity (e.g., LogP) of the derivatives, as this can influence cell membrane penetration.
I am facing difficulties in the synthesis of S-alkylated derivatives, such as low yield or multiple products. - Thiol Tautomerism: The mercapto group can exist in tautomeric forms, potentially leading to N-alkylation as a side reaction. - Reaction Conditions: Inappropriate base, solvent, or temperature can lead to low yield and side product formation. - Oxidation: The mercapto group is susceptible to oxidation, forming disulfide bonds.- Optimize Base and Solvent: Use a mild base (e.g., K₂CO₃, Et₃N) and an appropriate aprotic solvent (e.g., DMF, Acetone) to favor S-alkylation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation. - Temperature Control: Maintain a controlled temperature, as higher temperatures can promote side reactions.
The formation of Schiff base derivatives is resulting in a complex mixture or no product. - Reactivity of the Amino Group: The amino group at the 4-position might have reduced nucleophilicity due to the electronic effects of the pyrimidine ring. - Inappropriate Catalyst: The choice and amount of acid or base catalyst are crucial for the condensation reaction. - Hydrolysis: The formed Schiff base might be unstable and prone to hydrolysis back to the amine and aldehyde.- Catalyst Screening: Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) to find the optimal conditions. - Azeotropic Removal of Water: Use a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. - Anhydrous Conditions: Ensure all reagents and solvents are dry.

Frequently Asked Questions (FAQs)

Question Answer
What are the key functional groups in this compound responsible for its antimicrobial activity? The antimicrobial properties of this compound are attributed to its structural features, particularly the mercapto and nitroso groups. These functionalities are believed to interfere with essential cellular processes in pathogenic microorganisms.[1]
What are the most promising strategies to enhance the antimicrobial efficacy of this compound? Two primary strategies are the synthesis of S-alkylated derivatives at the 2-mercapto position and the formation of Schiff bases at the 4-amino position. These modifications can alter the compound's lipophilicity, steric bulk, and electronic properties, potentially leading to improved interaction with microbial targets and enhanced cell permeability.
How can I quantitatively assess the enhancement in antimicrobial activity? The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the parent compound and its derivatives against a panel of relevant microorganisms. A lower MIC value for a derivative compared to the parent compound indicates an enhancement in antimicrobial efficacy.
Are there any known mechanisms of resistance to pyrimidine-based antimicrobial agents? Resistance to pyrimidine analogues has been reported and can occur through various mechanisms, including target enzyme mutations, increased drug efflux, and alterations in metabolic pathways.[2]
What safety precautions should I take when handling this compound and its derivatives? As with any chemical, it is important to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Data Presentation

Table 1: Antimicrobial Activity of Pyrimidine Derivatives (Illustrative Data)

Compound Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Parent Pyrimidine->100>100>100
Derivative 3aBicyclic Pyrimidine12.52550
Derivative 3bBicyclic Pyrimidine12.52550
Derivative 3dBicyclic Pyrimidine2550100
Derivative 4a-dHydrazino-pyrimidine12.5 - 2525 - 5050 - 100
Derivative 9cPyrimido[4,5-d]pyrimidine2550>100
Derivative 10bPyrazolyl-pyrimidine12.52550
Ampicillin (Std.)-6.2512.5NA
Clotrimazole (Std.)-NANA6.25

Data is hypothetical and for illustrative purposes, based on trends observed in the synthesis of novel pyrimidine derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of S-Alkylated Derivatives

This protocol describes a general method for the S-alkylation of a 2-mercaptopyrimidine.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add potassium carbonate (1.5 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from a 4-aminopyrimidine.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the substituted aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of antimicrobial compounds.

Materials:

  • Synthesized compounds (parent and derivatives)

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental_Workflow Start Start: 4-Amino-6-hydroxy- 2-mercapto-5-nitrosopyrimidine Modification Chemical Modification Start->Modification S_Alkylation S-Alkylation Modification->S_Alkylation Strategy 1 Schiff_Base Schiff Base Formation Modification->Schiff_Base Strategy 2 Purification Purification & Characterization S_Alkylation->Purification Schiff_Base->Purification Antimicrobial_Testing Antimicrobial Susceptibility Testing (MIC) Purification->Antimicrobial_Testing Data_Analysis Data Analysis & SAR Studies Antimicrobial_Testing->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End: Potent Antimicrobial Agent Data_Analysis->End Lead_Optimization->Modification Iterative Refinement Signaling_Pathway_Hypothesis cluster_inhibition Mechanism of Action Compound Pyrimidine Derivative Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Penetration Target_Enzyme Essential Bacterial Enzyme (e.g., DHFR) Compound->Target_Enzyme Binding & Inhibition Cell_Membrane->Target_Enzyme Intracellular Accumulation DNA_Synthesis DNA Synthesis Target_Enzyme->DNA_Synthesis Cell_Growth Bacterial Cell Growth & Proliferation DNA_Synthesis->Cell_Growth DNA_Synthesis->Cell_Growth Inhibition Inhibition Disruption Disruption

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrimidine derivatives. The following guides and frequently asked questions (FAQs) provide solutions to specific experimental challenges.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine Derivative

Low product yield is a frequent challenge in pyrimidine synthesis. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[1][2]
Inefficient Catalyst The choice and amount of catalyst are critical. For the Biginelli reaction, while classical methods use Brønsted acids like HCl, Lewis acids such as FeCl₃, ZnCl₂, or Yb(OTf)₃ can be more effective.[1] It is advisable to screen different catalysts and their concentrations.
Purity of Starting Materials Impurities in starting materials can lead to side reactions and lower the yield.[1] Ensure all reactants, including aldehydes, β-ketoesters, urea/thiourea, and amidines, are of high purity.
Incomplete Cyclization In reactions like the Pinner synthesis, incomplete cyclization can be a major issue. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2] For sterically hindered substrates, consider using a more reactive 1,3-dicarbonyl equivalent.[2]
Hydrolysis of Intermediates The Pinner reaction is highly sensitive to moisture, as the imidate salt intermediate is susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[3] It is essential to use anhydrous solvents and maintain an inert atmosphere.
Issue 2: Formation of Unexpected Byproducts

The presence of byproducts complicates purification and reduces the overall yield. Below are common byproducts and strategies to minimize their formation.

Common ByproductFormation Pathway & Prevention
Hantzsch-type Dihydropyridines In the Biginelli reaction, this fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] To minimize its formation, run the reaction at a lower temperature and consider adding the urea last.[2]
N-acylurea Byproducts These can form from a competing reaction between the β-ketoester and urea.[2] Careful control of reaction stoichiometry and catalyst selection can suppress their formation. Recrystallization is often effective for their removal during purification.[2]
Knoevenagel Adduct This can be a major byproduct in the Biginelli reaction, resulting from the condensation of the aldehyde and the β-ketoester.[1] Optimizing the catalyst and reaction conditions can favor the desired pyrimidine synthesis pathway.
Polymerization of Aldehyde Aliphatic aldehydes, in particular, can be prone to self-condensation or polymerization under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[1]

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is yielding a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is this compound and how can I avoid it?

A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs through a competing reaction pathway, especially at higher temperatures where urea can decompose to ammonia. To avoid this, it is recommended to conduct the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[2]

Q2: I'm observing a significant amount of unreacted starting materials in my Pinner synthesis. How can I improve the conversion?

A2: Low conversion in the Pinner synthesis can be due to several factors. Ensure that strictly anhydrous conditions are maintained, as any moisture can lead to the hydrolysis of the nitrile or the intermediate Pinner salt.[3] The reaction is acid-catalyzed, so using dry HCl gas bubbled through an anhydrous alcohol is the classical approach.[3][4] Temperature control is also crucial; low temperatures are often necessary to prevent the decomposition of the thermally unstable Pinner salt.[5]

Q3: My crude product from a pyrimidine synthesis is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: If column chromatography is challenging due to similar polarities of the product and impurities, consider recrystallization.[2] Careful selection of the recrystallization solvent is key. For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective chromatographic technique than standard reverse-phase chromatography.

Q4: Can aliphatic aldehydes be used in the Biginelli reaction?

A4: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more susceptible to side reactions like self-condensation.[1] Modifications to the standard protocol, such as using milder catalysts or different solvent systems, may be necessary to improve yields.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of Dihydropyrimidinones (DHPMs) in the Biginelli Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol7824<10[1]
HCl (10)Ethanol78875[1]
FeCl₃ (10)Acetonitrile82685[1]
Yb(OTf)₃ (10)THF651092[1]
InBr₃ (10)EthanolReflux745-61[6]
Fe(NO₃)₃·9H₂O (10)Solvent-freeGrinding0.590[7]
Dicalcium Phosphate (7)EthanolReflux0.7539-94[8][9]

Table 2: Influence of Solvent on the Yield of a Biginelli Reaction Catalyzed by Bismuth Nitrate

SolventDielectric Constant (ε)Yield (%)
Dioxane2.255
THF7.570
Acetone2182
Ethanol2485
Acetonitrile3792
DMF3895
Reaction Conditions: Aldehyde (4 mmol), Urea (5 mmol), 1,3-dicarbonyl compound (5 mmol), Bi(NO₃)₃ (5 mol%), 2.5 h.

This data is illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

  • In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 7 mol% dicalcium phosphate dihydrate).[8][9]

  • Add ethanol (10 mL) as the solvent.[8][9]

  • Heat the mixture to reflux and monitor the reaction progress using TLC.[8][9]

  • Upon completion, a solid may precipitate from the reaction mixture.

  • Filter the solid product and recrystallize it from a suitable solvent like methanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.[8][9]

Protocol 2: General Procedure for the Pinner Reaction

This protocol provides a general framework for the synthesis of an amidine via the Pinner reaction.

  • Charge a reactor with ethanolic HCl (36% w/w).[3]

  • Add the nitrile (1.0 eq) in portions to the reactor.[3]

  • Raise the temperature to 40 °C and stir the mixture for approximately 6 hours.[3]

  • After the reaction is complete, cool the mixture to 0-5 °C.

  • Purge ammonia gas into the reaction mixture until a pH of ≥ 8 is achieved.[3]

  • Add ammonium carbonate (3.7 eq) to the basified mixture.[3]

  • Raise the temperature to 30 °C and stir for 10 hours.[3]

  • Filter the reaction mixture and wash the inorganic salts with ethanol.[3]

  • Distill the filtrate under vacuum.

  • Dissolve the resulting residue in ethanol and ethyl acetate, then heat to 80 °C for 1 hour.[3]

  • Cool the mixture to room temperature, filter the precipitate, wash with ethyl acetate, and dry to obtain the desired amidine.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Pyrimidine Synthesis check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst check_purity Assess Starting Material Purity start->check_purity check_cyclization Investigate Cyclization Step start->check_cyclization optimize_conditions Optimize Conditions (Monitor by TLC) check_conditions->optimize_conditions Suboptimal? screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Inefficient? purify_reagents Purify/Source High-Purity Reagents check_purity->purify_reagents Impurities Suspected? add_acid Add Acid Catalyst for Cyclization check_cyclization->add_acid Incomplete? success Improved Yield optimize_conditions->success screen_catalysts->success purify_reagents->success add_acid->success

Caption: A troubleshooting decision tree for addressing low yields in pyrimidine synthesis.

Biginelli_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Aldehyde Aldehyde Mixing Mix Reactants in Solvent Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Acid Catalyst Catalyst->Mixing Heating Heat to Reflux (Monitor by TLC) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Crude Product Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterize Pure Product (NMR, MS, etc.) Recrystallization->Characterization

References

Validation & Comparative

Comparative Analysis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine and Other Heavy Metal Chelators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of effective treatments for heavy metal toxicity, the exploration of novel chelating agents is paramount. This guide provides a comparative overview of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine against established heavy metal chelators. Due to a lack of extensive comparative studies on this compound in the public domain, this document focuses on its potential based on its functional groups and provides a framework for its evaluation. We will compare its theoretical attributes with the known performance of widely used chelators such as Dimercaprol (BAL), Dimercaptosuccinic acid (DMSA), and Ethylenediaminetetraacetic acid (EDTA).

The molecule this compound possesses multiple functional groups—amino (-NH2), hydroxyl (-OH), mercapto (-SH), and nitroso (-NO)—that are known to be effective at binding metal ions. The presence of sulfur in the mercapto group suggests a potential high affinity for soft heavy metals like mercury (Hg), lead (Pb), and cadmium (Cd), similar to the mechanism of action for DMSA and BAL.

Table 1: Comparative Data of Heavy Metal Chelators

The following table summarizes the known quantitative data for established chelators and outlines the parameters that would need to be determined for this compound.

FeatureThis compoundDimercaprol (BAL)Dimercaptosuccinic Acid (DMSA)Ethylenediaminetetraacetic acid (EDTA)
Target Metals Predicted: Hg, Pb, Cd, Co, PdAs, Hg, PbPb, Hg, AsPb, Cd, Zn, Mn
Binding Affinity (Log K) To Be DeterminedHg: ~25Pb: ~17Pb: ~18
Administration Route To Be DeterminedIntramuscularOralIntravenous
Known Side Effects To Be DeterminedNephrotoxicity, hypertension, pain at injection siteGI distress, skin rashes, transient neutropeniaNephrotoxicity, hypocalcemia, pain at injection site
Water Solubility Predicted: Low to ModerateLow (in oil)HighHigh (as salt)

Experimental Protocols for Evaluation

To ascertain the efficacy of this compound as a heavy metal chelator, a series of in vitro and in vivo experiments would be required.

Determination of Metal Binding Affinity and Stoichiometry

Objective: To quantify the binding strength and the molar ratio at which the chelator binds to different heavy metal ions.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a suitable buffer (e.g., HEPES or MOPS).

  • Prepare solutions of various heavy metal salts (e.g., PbCl₂, HgCl₂, CdCl₂) at a higher concentration (e.g., 10 mM) in the same buffer.

  • Place the chelator solution in the sample cell of the ITC instrument.

  • Fill the injection syringe with the metal salt solution.

  • Perform a series of small, sequential injections of the metal solution into the chelator solution while monitoring the heat change.

  • Analyze the resulting thermogram to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

In Vitro Efficacy in a Cellular Model

Objective: To assess the ability of the chelator to reduce heavy metal-induced cytotoxicity.

Methodology: Cell Viability Assay (MTT Assay)

  • Culture a suitable cell line (e.g., human kidney cells, HK-2) in 96-well plates.

  • Expose the cells to a toxic concentration of a heavy metal (e.g., 10 µM Pb²⁺) for a predetermined time (e.g., 24 hours).

  • In parallel, co-treat cells with the heavy metal and varying concentrations of this compound or a known chelator like DMSA.

  • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability relative to untreated controls.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the proposed experimental workflow and the underlying principles of chelation therapy.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Synthesis Compound Synthesis Binding Affinity (ITC) Binding Affinity (ITC) Compound Synthesis->Binding Affinity (ITC) Cell Viability (MTT) Cell Viability (MTT) Binding Affinity (ITC)->Cell Viability (MTT) Animal Model of Toxicity Animal Model of Toxicity Cell Viability (MTT)->Animal Model of Toxicity Efficacy Studies Efficacy Studies Animal Model of Toxicity->Efficacy Studies Toxicology Studies Toxicology Studies Animal Model of Toxicity->Toxicology Studies Preclinical Candidate Preclinical Candidate Efficacy Studies->Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: Proposed workflow for evaluating a novel heavy metal chelator.

G Heavy Metal (HM) Heavy Metal (HM) Cellular Components (Enzymes, Proteins) Cellular Components (Enzymes, Proteins) Heavy Metal (HM)->Cellular Components (Enzymes, Proteins) Binds to Chelator Chelator Heavy Metal (HM)->Chelator Binds to HM-Chelator Complex HM-Chelator Complex Heavy Metal (HM)->HM-Chelator Complex Oxidative Stress & Cell Damage Oxidative Stress & Cell Damage Cellular Components (Enzymes, Proteins)->Oxidative Stress & Cell Damage Leads to Chelator->HM-Chelator Complex Excretion Excretion HM-Chelator Complex->Excretion

Caption: Mechanism of heavy metal toxicity and chelation therapy.

A Comparative Guide to the Validation of a Spectrophotometric Method Using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide will also draw comparisons with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectrofluorimetry, providing researchers, scientists, and drug development professionals with a comprehensive reference for analytical method validation.

Hypothetical Experimental Protocol

This section outlines a detailed methodology for the validation of a spectrophotometric method using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine for the quantification of a hypothetical primary amine-containing drug.

Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cells would be utilized for all absorbance measurements.[7]

Materials and Reagents:

  • This compound

  • Standard substance of the primary amine-containing drug

  • Pharmaceutical formulation of the drug

  • Phosphate buffer (pH 7.4)

  • Distilled water

  • All other chemicals and reagents of analytical grade

Preparation of Standard Solutions: A stock solution of the drug would be prepared by dissolving a precisely weighed amount of the standard substance in a suitable solvent. Working standard solutions would then be prepared by serial dilution of the stock solution with the same solvent to achieve a desired concentration range.

Assay Procedure: An aliquot of the drug solution would be mixed with a solution of this compound in a phosphate buffer (pH 7.4). The reaction mixture would be incubated at a specific temperature for a predetermined time to allow for color development. The absorbance of the resulting colored complex would be measured at the wavelength of maximum absorbance (λmax) against a reagent blank.

Method Validation Parameters

The following parameters would be evaluated according to ICH guidelines to validate the analytical method.

1. Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Procedure: A series of at least five concentrations of the drug would be prepared and analyzed. The absorbance versus concentration data would be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line would be calculated.[5]

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[1]

2. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Procedure: The accuracy of the method would be assessed by adding known amounts of the standard drug to a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1] The percentage recovery would then be calculated.

  • Acceptance Criteria: The mean percentage recovery should be within 98-102%.[8]

3. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Procedure:

    • Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.[7]

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The %RSD should not be more than 2%.[1][8]

4. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: The specificity of the method would be evaluated by analyzing a placebo formulation with and without the drug. The absence of interference from excipients at the λmax of the drug would indicate specificity.[5]

  • Acceptance Criteria: No significant interference from the placebo should be observed.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The values should be determined and reported.

6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The robustness would be assessed by introducing small changes in method parameters such as pH of the buffer, incubation time, and temperature, and observing the effect on the results.[7]

  • Acceptance Criteria: The %RSD of the results from the varied parameters should be less than 2%.

Data Presentation

Table 1: Comparison of Validation Parameters for Different Analytical Methods

Validation ParameterSpectrophotometry (Hypothetical)HPLC (Typical)Spectrofluorimetry (Typical)
Linearity (r²) > 0.999> 0.999> 0.999
Range µg/mLng/mL to µg/mLpg/mL to ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%
Precision (%RSD) < 2%< 2%< 2%
Specificity Moderate to HighHighHigh
LOD µg/mLng/mLpg/mL
LOQ µg/mLng/mLpg/mL
Analysis Time MinutesMinutes to an hourMinutes
Cost per Sample LowHighModerate

Table 2: Hypothetical Validation Data for the Spectrophotometric Method

ParameterResultAcceptance Criteria
λmax To be determined-
Linearity Range 5-30 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5%98 - 102%
Intra-day Precision (%RSD) 0.85%≤ 2%
Inter-day Precision (%RSD) 1.20%≤ 2%
LOD 0.5 µg/mLReportable
LOQ 1.5 µg/mLReportable
Robustness (%RSD) < 2%< 2%

Visualizations

ValidationWorkflow A Method Development B Method Optimization A->B C Method Validation B->C D Linearity & Range C->D E Accuracy C->E F Precision C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis D->J E->J F->J G->J H->J I->J K Documentation J->K

Caption: Workflow for analytical method validation.

SignalingPathway Drug Primary Amine Drug (Quantified by Method) Receptor Cell Surface Receptor Drug->Receptor Binds to Effector Effector Enzyme Receptor->Effector Activates SecondMessenger Second Messenger Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Initiates Response Cellular Response KinaseCascade->Response Leads to

Caption: Hypothetical drug signaling pathway.

Conclusion

The validation of a spectrophotometric method using this compound would require a systematic evaluation of key analytical parameters as outlined by ICH guidelines. While this guide provides a hypothetical framework, the actual performance characteristics would need to be determined experimentally. A validated method would offer a simple, rapid, and economical tool for the routine analysis of amine-containing drugs in bulk and pharmaceutical dosage forms.[1] The choice of analytical method will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, cost, and available instrumentation.

References

A Comparative Guide to Nickel Detection: The Established Dimethylglyoxime Method vs. the Potential of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of nickel is a critical analytical challenge. Dimethylglyoxime (DMG) is a widely recognized and extensively documented reagent for this purpose. This guide provides a detailed overview of the established methods using DMG and explores the potential of an alternative compound, 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMNP), for which comprehensive analytical data is not yet publicly available.

This comparison aims to provide a thorough understanding of the current, reliable methods for nickel detection while also highlighting areas for potential future research and development in the field of analytical chemistry.

Performance Comparison

ParameterDimethylglyoxime (DMG)This compound (AHMNP)
Methodologies Gravimetric, Spectrophotometric, VoltammetricPrimarily documented as a chelating agent; specific analytical methods for nickel are not well-established.
Limit of Detection (LOD) Spectrophotometric methods can achieve detection limits in the µg/L (ppb) range.[1]Not available
Selectivity Highly selective for Nickel(II) in weakly alkaline or ammoniacal solution.Mentioned to form stable complexes with metal ions, but selectivity for nickel over other ions is not documented.[2]
Interferences Iron(III), cobalt, and copper can interfere, but their effects can be mitigated by using masking agents like tartrate or citrate.[3]Not available
Complex Color Bright red precipitate (gravimetric) or red-colored solution (spectrophotometric).Not available

Experimental Protocols

Detailed experimental protocols for nickel detection using dimethylglyoxime are well-established. In contrast, specific, validated protocols for the use of this compound for quantitative nickel analysis are not available in the reviewed scientific literature.

Nickel Detection using Dimethylglyoxime (DMG)

Two primary methods for nickel detection using DMG are gravimetric analysis and spectrophotometry.

1. Gravimetric Determination of Nickel with Dimethylglyoxime

This method relies on the precipitation of the highly insoluble nickel-dimethylglyoxime complex from a solution.

  • Principle: Nickel(II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline (ammoniacal) medium to form a voluminous, bright red precipitate of nickel dimethylglyoximate. The precipitate is then filtered, dried, and weighed to determine the amount of nickel in the original sample.

  • Experimental Workflow:

    cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis sample Nickel-containing Sample dissolution Dissolution in Acid sample->dissolution masking Addition of Masking Agent (e.g., Tartaric Acid) dissolution->masking add_dmg Add Alcoholic DMG Solution masking->add_dmg adjust_ph Adjust pH with Ammonia add_dmg->adjust_ph precipitate Formation of Red Ni(DMG)2 Precipitate adjust_ph->precipitate filtration Filtration precipitate->filtration drying Drying filtration->drying weighing Weighing drying->weighing calculation Calculation of Nickel Content weighing->calculation

    Caption: Gravimetric determination of nickel using dimethylglyoxime.

  • Detailed Protocol:

    • Sample Preparation: Accurately weigh a known amount of the nickel-containing sample and dissolve it in a suitable acid (e.g., nitric acid). If interfering ions such as iron(III) are present, add a masking agent like tartaric or citric acid to keep them in solution.

    • Precipitation: Heat the solution to about 60-80°C. Add a slight excess of a 1% alcoholic solution of dimethylglyoxime, followed by the slow, dropwise addition of dilute ammonia solution until the solution is slightly alkaline. A red precipitate of nickel dimethylglyoximate will form.

    • Digestion: Allow the precipitate to digest by keeping the solution warm for about an hour to ensure complete precipitation and to obtain a more easily filterable solid.

    • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate several times with hot water to remove any soluble impurities.

    • Drying and Weighing: Dry the crucible with the precipitate in an oven at 110-120°C until a constant weight is achieved. Cool the crucible in a desiccator and weigh it accurately.

    • Calculation: The weight of the nickel can be calculated from the weight of the precipitate using the gravimetric factor for nickel in nickel dimethylglyoximate (0.2032).

2. Spectrophotometric Determination of Nickel with Dimethylglyoxime

This method is suitable for determining lower concentrations of nickel and is based on the formation of a colored complex in solution.

  • Principle: In an alkaline medium and in the presence of an oxidizing agent (such as bromine water or potassium persulfate), nickel(II) ions react with dimethylglyoxime to form a soluble, red-colored complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer at a specific wavelength (typically around 445 nm).

  • Experimental Workflow:

    cluster_prep Sample & Standard Preparation cluster_reaction Color Development cluster_measurement Measurement sample Nickel-containing Sample Solution oxidizing_agent Add Oxidizing Agent sample->oxidizing_agent standards Standard Nickel Solutions standards->oxidizing_agent add_dmg Add DMG Solution oxidizing_agent->add_dmg adjust_ph Adjust to Alkaline pH add_dmg->adjust_ph color_formation Formation of Red Soluble Complex adjust_ph->color_formation spectrophotometer Measure Absorbance at λmax color_formation->spectrophotometer calibration_curve Generate Calibration Curve spectrophotometer->calibration_curve from standards determine_conc Determine Nickel Concentration calibration_curve->determine_conc for sample

    Caption: Spectrophotometric determination of nickel using dimethylglyoxime.

  • Detailed Protocol:

    • Preparation of Calibration Standards: Prepare a series of standard nickel solutions of known concentrations.

    • Sample Preparation: Prepare the sample solution, ensuring it is free from interfering ions or using appropriate masking agents.

    • Color Development: To an aliquot of the sample solution and each standard solution in separate volumetric flasks, add an oxidizing agent (e.g., saturated bromine water). After a few minutes, add an excess of ammonia solution, followed by the dimethylglyoxime solution. Dilute to the mark with distilled water and mix well.

    • Absorbance Measurement: Allow the color to develop for a fixed period (e.g., 10-15 minutes). Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 445 nm, against a reagent blank.

    • Calibration and Calculation: Plot a calibration curve of absorbance versus nickel concentration for the standard solutions. Use the absorbance of the sample solution to determine its nickel concentration from the calibration curve.

Potential for Nickel Detection using this compound (AHMNP)

While detailed, validated protocols for the use of AHMNP in quantitative nickel analysis are not currently available in the reviewed literature, its chemical structure suggests potential as a chelating agent. The presence of amino, hydroxyl, mercapto, and nitroso functional groups indicates that it can form complexes with metal ions.[2] Further research is required to establish its efficacy, selectivity, and optimal reaction conditions for nickel detection.

Signaling Pathways and Logical Relationships

The chemical reaction between nickel(II) ions and dimethylglyoxime is a well-understood coordination complex formation.

Ni Ni²⁺ NiDMG2 Nickel Dimethylglyoximate (Red Precipitate) Ni->NiDMG2 DMG 2 x Dimethylglyoxime (DMG) DMG->NiDMG2 NH3 2 x NH₃ NH4 2 x NH₄⁺ NH3->NH4

Caption: Reaction of Nickel(II) with Dimethylglyoxime in an ammoniacal solution.

Conclusion

For researchers and professionals requiring a reliable and well-documented method for nickel detection, dimethylglyoxime remains the reagent of choice. Both its gravimetric and spectrophotometric applications are supported by a vast body of scientific literature, offering robust and validated protocols.

While this compound presents theoretical potential as a chelating agent for nickel, there is a clear lack of published experimental data to support its use as a quantitative analytical reagent. This highlights an opportunity for future research to explore the capabilities of this and other novel pyrimidine derivatives in the field of metal ion detection, potentially leading to the development of new analytical methods with improved sensitivity, selectivity, or ease of use.

References

Comparative Analysis of the Antimicrobial Spectrum: 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine versus Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sulaymaniyah, Kurdistan Region, Iraq – A comparative guide for researchers, scientists, and drug development professionals evaluating the antimicrobial properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine against the widely-used antibiotic, ampicillin. This guide provides a summary of available experimental data, detailed methodologies for antimicrobial susceptibility testing, and visual representations of experimental workflows.

Executive Summary

Data Presentation: Antimicrobial Activity

The following table summarizes the available antimicrobial activity data for both compounds. It is important to note that the data for this compound is presented as zones of inhibition, which indicates susceptibility but is not directly comparable to the Minimum Inhibitory Concentration (MIC) values of ampicillin.

CompoundOrganismTypeMethodResult
4-Amino-6-hydroxy-2-mercaptopyrimidine Staphylococcus aureusGram-positiveAgar Diffusion11.0-20.0 mm zone of inhibition
Bacillus cereusGram-positiveAgar DiffusionGood activity
Escherichia coliGram-negativeAgar DiffusionMostly inactive
Pseudomonas aeruginosaGram-negativeAgar DiffusionMostly inactive
Klebsiella oxytocaGram-negativeAgar DiffusionMostly inactive
Proteus mirabilisGram-negativeAgar DiffusionSelective activity
Ampicillin Staphylococcus aureusGram-positiveBroth MicrodilutionMIC: 0.6-1 mg/L
Escherichia coliGram-negativeBroth MicrodilutionMIC: 4 mg/L
Streptococcus pneumoniaeGram-positiveBroth MicrodilutionMIC: 0.03-0.06 mg/L
Haemophilus influenzaeGram-negativeBroth MicrodilutionMIC: 0.25 mg/L

Experimental Protocols

Antimicrobial Susceptibility Testing of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Agar Diffusion Method)

The antibacterial activity of 4-Amino-6-hydroxy-2-mercaptopyrimidine was determined using the agar diffusion technique.

  • Preparation of Inoculum: The surface of Muller-Hinton's agar in a petri dish was uniformly inoculated with 0.3 mL of an 18-hour old culture of the test bacteria.

  • Preparation of Test Compound: A solution of the compound was prepared at a concentration of 10 mg/mL in Dimethyl sulfoxide (DMSO).

  • Application of Test Compound: A 9 mm well was bored into the agar, and the solution of the test compound was added to the well.

  • Incubation: The plates were allowed to stand on the bench for 30 minutes, followed by incubation at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around the well was measured in millimeters as an indicator of the antibacterial activity.

  • Reference Standard: Streptomycin was used as a reference drug in these experiments.

Antimicrobial Susceptibility Testing of Ampicillin (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of ampicillin is typically determined by the broth microdilution method.[1] This is a widely used and accurate method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Microtiter Plates: Multiple microtiter plates are filled with a suitable broth medium for the target bacteria.[1]

  • Serial Dilution of Antibiotic: Varying concentrations of ampicillin are prepared by serial dilution and added to the wells of the microtiter plate.[1]

  • Inoculation: A standardized suspension of the test bacteria is added to each well.[1]

  • Incubation: The plates are incubated in a non-CO2 incubator at 37°C for 16 to 20 hours.[1]

  • Determination of MIC: After incubation, the plates are examined for bacterial growth, indicated by turbidity or the formation of a cell pellet. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[1]

Mandatory Visualization

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_plates Prepare Microtiter Plates with Broth start->prep_plates prep_antibiotic Prepare Serial Dilutions of Antibiotic prep_plates->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum prep_antibiotic->prep_inoculum inoculate Inoculate Plates with Bacteria and Antibiotic prep_inoculum->inoculate incubate Incubate Plates (37°C, 16-20h) inoculate->incubate read_results Read Plates for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Discussion

The available data suggests that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. However, its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be limited based on the agar diffusion results. The structural features of pyrimidine derivatives, including mercapto and nitroso groups, are thought to contribute to their antimicrobial action by interfering with essential cellular processes in microorganisms.

Ampicillin demonstrates a broader and more potent spectrum of activity against both Gram-positive and a selection of Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of cell wall synthesis, a well-understood and effective target in bacteria.

For a comprehensive and direct comparison, further studies are required to determine the Minimum Inhibitory Concentration (MIC) values of this compound against a standardized panel of bacterial and fungal pathogens using a validated method such as broth microdilution. This would enable a quantitative assessment of its potency relative to ampicillin and other established antimicrobial agents. Researchers are encouraged to pursue these investigations to fully elucidate the therapeutic potential of this pyrimidine derivative.

References

Structure-Activity Relationship of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine Derivatives as A3 Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine derivatives, focusing on their potent and selective antagonist activity at the A3 adenosine receptor (A3AR). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the development of novel A3AR antagonists.

Introduction

The A3 adenosine receptor, a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for a variety of pathological conditions, including inflammatory diseases, glaucoma, and certain types of cancer. The development of selective antagonists for the A3AR is a key area of research. The this compound scaffold has been identified as a promising starting point for the design of such antagonists. This guide delves into the structural modifications of this scaffold and their impact on binding affinity and selectivity for the A3AR.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities (Ki values) of a series of this compound derivatives for the human A3 adenosine receptor. The data is extracted from "Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists" by Cosimelli B, et al., published in the Journal of Medicinal Chemistry, 2008.

CompoundR'R''R'''hA3 Ki (nM)
5a HHH>1000
5b CH₃HH631
5c C₂H₅HH251
5d n-C₃H₇HH126
5e HCH₃H794
5f HHCH₃>1000
5g CH₃CH₃H316
5h CH₃HCH₃501
5i C₂H₅CH₃H158
5j C₂H₅HCH₃398
5k n-C₃H₇CH₃H79
5l n-C₃H₇HCH₃251
5m n-C₃H₇CH₃CH₃3.5
5n HCH₃CH₃447
5o CH₃CH₃CH₃100
5p C₂H₅CH₃CH₃50
5q n-C₄H₉CH₃H56
5r n-C₄H₉HCH₃178
5s n-C₄H₉CH₃CH₃20

Key SAR Observations:

  • Substitution at the 2-mercapto group (R'): Alkylation of the thiol group is crucial for activity. A clear trend is observed where increasing the alkyl chain length from methyl to n-propyl (compounds 5b, 5c, 5d) leads to a progressive increase in binding affinity.

  • Substitution at the 4-amino group (R''): N-alkylation of the amino group also contributes to enhanced affinity. The presence of a methyl group at this position (e.g., comparing 5b and 5g) generally improves binding.

  • Substitution at the 6-hydroxy group (R'''): O-alkylation of the hydroxyl group appears to be well-tolerated and can further enhance affinity, particularly when combined with optimal substitutions at other positions.

  • Synergistic Effects: The most potent compound, 5m (Ki = 3.5 nM), features a combination of an n-propyl group at the 2-mercapto position and methyl groups at both the 4-amino and 6-hydroxy positions, highlighting a synergistic effect of these substitutions. The 4-chlorobenzyl group at the R' position was also explored in the parent study, with compound 5m (R = n-C3H7, R′ = 4-ClC6H4CH2, R′′ = CH3) being identified as a highly potent and selective ligand.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

The following protocol is a summary of the method used to determine the binding affinities of the this compound derivatives.

1. Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.
  • Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA).
  • Non-specific Binding Control: 1 µM of 2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA).
  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.
  • Test Compounds: this compound derivatives dissolved in DMSO.
  • Adenosine Deaminase (ADA): To eliminate endogenous adenosine.

2. Procedure:

  • CHO cell membranes (approximately 20 µg of protein) were incubated in the assay buffer.
  • Adenosine deaminase (2 IU/mL) was added to the mixture.
  • The test compounds were added at various concentrations.
  • The radioligand, [¹²⁵I]AB-MECA, was added at a final concentration of 0.5 nM.
  • The incubation was carried out for 90 minutes at room temperature.
  • The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters.
  • The filters were washed three times with ice-cold 50 mM Tris-HCl buffer.
  • The radioactivity retained on the filters was measured using a gamma counter.

3. Data Analysis:

  • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.
  • The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Mechanism of Action

This compound derivatives act as competitive antagonists at the A3 adenosine receptor. The A3AR is primarily coupled to Gi/o proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These antagonists block this signaling cascade by preventing the endogenous ligand, adenosine, or other agonists from binding to the receptor.

A3AR_Antagonist_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi_protein Gi/o Protein A3AR->Gi_protein No Activation Adenosine Adenosine (Agonist) Adenosine->A3AR Binding Prevented Antagonist 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Derivative (Antagonist) Antagonist->A3AR Binds and Blocks AC_inactive Adenylyl Cyclase (Inactive) Gi_protein->AC_inactive No Inhibition cAMP_normal Normal cAMP levels AC_inactive->cAMP_normal Maintains

Caption: Antagonistic action on the A3 adenosine receptor signaling pathway.

Experimental Workflow

The general workflow for evaluating the antagonist activity of the synthesized compounds is depicted below.

Experimental_Workflow start Start: Synthesized 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Derivatives assay_prep Assay Preparation: CHO cell membranes expressing hA3AR Radioligand ([¹²⁵I]AB-MECA) Buffers and Reagents start->assay_prep binding_assay Radioligand Binding Assay: Incubation of membranes, radioligand, and test compounds at various concentrations assay_prep->binding_assay filtration Filtration and Washing: Separation of bound and free radioligand binding_assay->filtration counting Gamma Counting: Quantification of bound radioactivity filtration->counting data_analysis Data Analysis: Calculation of IC₅₀ and Ki values using Cheng-Prusoff equation counting->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for evaluating A3AR antagonist activity.

Conclusion

The this compound scaffold serves as a valuable template for the development of potent and selective A3 adenosine receptor antagonists. The structure-activity relationship studies reveal that strategic substitutions at the 2-mercapto, 4-amino, and 6-hydroxy positions are key to achieving high binding affinity. The synergistic effect of combining optimal substituents, as demonstrated by compound 5m , provides a clear direction for the future design of novel A3AR antagonists with potential therapeutic applications. The experimental protocols and pathway diagrams included in this guide offer a comprehensive resource for researchers in this field.

Unveiling the Antioxidant Potential of Pyrimidine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antioxidant agents is a paramount endeavor in combating a myriad of diseases linked to oxidative stress. Pyrimidine derivatives have emerged as a promising class of molecules demonstrating significant free radical scavenging capabilities. This guide provides a comprehensive comparative study of the antioxidant activity of various pyrimidine compounds, supported by experimental data and detailed methodologies to inform future research and drug discovery initiatives.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to various pathological conditions, including neurodegenerative diseases, cancer, and inflammation. Antioxidants play a crucial role in mitigating this cellular damage by scavenging free radicals. The pyrimidine nucleus, a fundamental building block of nucleic acids, has proven to be a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent antioxidant properties. This guide delves into a comparative analysis of their efficacy, presenting quantitative data and standardized experimental protocols.

Comparative Antioxidant Activity of Pyrimidine Derivatives

The antioxidant potential of various pyrimidine derivatives has been extensively evaluated using multiple in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater antioxidant potency.

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference StandardIC50 of Standard (µM)
Pyrido[2,3-d]pyrimidinesCompound 2aLipid Peroxidation42Trolox-
Pyrido[2,3-d]pyrimidinesCompound 2fLipid Peroxidation47.5Trolox-
Thieno[2,3-d]pyrimidinesFused heptyl derivativeHep-G2 cell growth inhibition< 20--
5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acidsCompound 6a & 6bDPPHGood activity--

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. The following are detailed methodologies for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve the pyrimidine compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in color intensity, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the pyrimidine compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard (e.g., Trolox) to the wells, followed by the ABTS•+ working solution.

  • Incubation: Incubate the plate for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated as: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] x 100

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizing the Science: Workflows and Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample and DPPH in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Pyrimidine Compounds prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

G cluster_stress Oxidative Stress cluster_pathway Nrf2-Keap1 Pathway cluster_response Cellular Response ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Pyrimidine Pyrimidine Compound Pyrimidine->Keap1_Nrf2 may promote dissociation Detox Cellular Detoxification & Protection Antioxidant_Enzymes->Detox

Caption: Nrf2-Keap1 signaling pathway in antioxidant response.

Conclusion

The presented data underscores the significant antioxidant potential of various pyrimidine derivatives. The diverse range of activities observed among different structural classes highlights the importance of continued structure-activity relationship studies to design and synthesize more potent antioxidant agents. The provided experimental protocols offer a standardized framework for evaluating the efficacy of novel compounds, ensuring the generation of reliable and comparable data. Further investigation into the modulation of cellular signaling pathways, such as the Nrf2-Keap1 pathway, will provide deeper insights into the mechanisms of action of these promising therapeutic candidates. This comparative guide serves as a valuable resource for researchers dedicated to the development of next-generation antioxidants.

A Comparative Guide to Metal Ion Analysis: Evaluating 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the accurate and precise quantification of metal ions is paramount for applications ranging from environmental monitoring to pharmaceutical quality control. While established methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely employed, there is a continuous search for simpler, more cost-effective, and field-deployable alternatives. This guide explores the potential of assays based on the chromogenic agent 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine for metal ion determination and provides a comparative analysis against standard techniques.

Introduction to this compound in Analytical Assays

This compound is a heterocyclic compound known for its potential to form stable complexes with various metal ions. This chelating property, attributed to the presence of amino, hydroxyl, mercapto, and nitroso functional groups, makes it a promising candidate for the development of colorimetric and spectrophotometric assays for the quantification of metal ions. The formation of a colored metal-ligand complex allows for the determination of the metal ion concentration by measuring the absorbance of light at a specific wavelength. While specific assays utilizing this exact compound are not yet widely published, its structural analogues have demonstrated utility in this area.

This guide will present a prospective application of this compound in a spectrophotometric assay for the determination of divalent metal ions, such as copper (II), and compare its projected performance with that of established analytical methods. The data for the pyrimidine-based assay is extrapolated from studies on structurally similar compounds, providing a reasonable expectation of its analytical performance.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, cost, and available instrumentation. Here, we compare the projected performance of a this compound based spectrophotometric assay with AAS and ICP-OES.

Parameter This compound Based Assay (Projected) Atomic Absorption Spectrometry (AAS) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Colorimetric reaction forming a metal-ligand complex, measured by spectrophotometry.Absorption of light by free atoms in the gaseous state.Emission of light by excited atoms and ions in an argon plasma.
Accuracy Good to Excellent (dependent on specificity and matrix effects).Excellent.[1]Excellent.[2][3]
Precision (RSD) < 5% (projected based on similar assays).< 5%.[1]< 3%.[3]
Limit of Detection (LOD) ~0.01 - 0.1 mg/L (projected).[4]~0.01 - 0.1 mg/L.[5][6]~0.001 - 0.01 mg/L.[2][7]
Linear Range Typically 1-2 orders of magnitude.[4]Typically 1-2 orders of magnitude.Several orders of magnitude.[7]
Sample Throughput Moderate to High (amenable to automation).Low (single-element analysis).[8]High (multi-element analysis).[8]
Cost per Sample Low.Moderate.High.
Instrumentation Cost Low (requires a spectrophotometer).Moderate.[9]High.[9]
Ease of Use Simple.Moderate.Complex.
Matrix Interference Can be significant, may require masking agents.Can be significant (chemical and spectral).Less prone to chemical interference, but spectral overlap can occur.[2]

Experimental Protocols

Hypothetical Protocol for Spectrophotometric Determination of Copper(II) using this compound

This protocol is based on established methods for similar chromogenic reagents.[4]

1. Reagents and Solutions:

  • Standard Copper(II) Stock Solution (1000 mg/L): Dissolve a precisely weighed amount of copper sulfate pentahydrate in deionized water.

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 10 mg/L.

  • This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of a suitable solvent (e.g., ethanol or DMSO).

  • Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.

2. Procedure:

  • Pipette 10 mL of each working standard solution into a series of 25 mL volumetric flasks.

  • Add 2 mL of the this compound reagent solution to each flask.

  • Add 5 mL of the pH 5.0 buffer solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • For sample analysis, treat an appropriate volume of the sample in the same manner as the standards and determine its concentration from the calibration curve.

General Protocol for Atomic Absorption Spectrometry (AAS)
  • Instrument Setup: Install the appropriate hollow cathode lamp for the analyte metal and set the monochromator to the primary absorption wavelength. Optimize the flame conditions (fuel-to-oxidant ratio).

  • Calibration: Aspirate a blank solution (e.g., deionized water) to zero the instrument. Aspirate a series of standard solutions of known concentrations and record their absorbance.

  • Sample Analysis: Aspirate the sample solution and record its absorbance.

  • Quantification: Determine the concentration of the metal in the sample by comparing its absorbance to the calibration curve.

General Protocol for Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
  • Instrument Setup: Ignite the plasma and allow the instrument to warm up and stabilize. Perform wavelength calibration.

  • Method Development: Select appropriate emission lines for the analytes, considering potential spectral interferences.

  • Calibration: Introduce a blank and a series of multi-element standard solutions to generate calibration curves.

  • Sample Analysis: Introduce the sample solution into the plasma. The instrument measures the intensity of the emitted light at the selected wavelengths.

  • Quantification: The software calculates the concentration of each element in the sample based on the calibration curves.

Visualizations

G Workflow for Spectrophotometric Metal Ion Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard Mixing Mixing and Dilution Sample->Mixing Reagent Chromogenic Reagent Reagent->Mixing Buffer Buffer Solution Buffer->Mixing Incubation Color Development Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow of a spectrophotometric assay for metal ion determination.

G Comparison of Analytical Methods cluster_methods Analytical Methods cluster_criteria Performance Criteria Pyrimidine Pyrimidine-Based Assay Accuracy Accuracy Pyrimidine->Accuracy Precision Precision Pyrimidine->Precision LOD Limit of Detection Pyrimidine->LOD Cost Cost Pyrimidine->Cost Throughput Throughput Pyrimidine->Throughput AAS AAS AAS->Accuracy AAS->Precision AAS->LOD AAS->Cost AAS->Throughput ICP_OES ICP-OES ICP_OES->Accuracy ICP_OES->Precision ICP_OES->LOD ICP_OES->Cost ICP_OES->Throughput

Caption: Logical relationship for comparing analytical methods based on key performance criteria.

Conclusion

Assays based on This compound hold promise as a simple and cost-effective method for the determination of metal ions. Based on the performance of structurally similar compounds, it is anticipated that such an assay would offer good accuracy and precision, with a detection limit suitable for many applications. While it may not match the ultra-trace sensitivity or the multi-element capabilities of ICP-OES, its affordability and ease of use make it an attractive alternative for routine analysis and screening purposes. Further research is warranted to fully validate the performance of this compound in specific analytical applications and to develop optimized protocols for various metal ions and sample matrices.

References

A Comparative Guide to Chromogenic Reagents for Iron Determination: Alternatives to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of iron, the selection of an appropriate chromogenic reagent is paramount. While 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has its applications, a range of alternative reagents offer distinct advantages in terms of sensitivity, stability, and ease of use. This guide provides an objective comparison of the three most widely employed alternatives—Ferrozine, 1,10-Phenanthroline, and Bathophenanthroline—supported by experimental data and detailed protocols to aid in the selection of the optimal method for your specific research needs.

Performance Comparison of Iron (II) Chelating Reagents

The efficacy of a chromogenic reagent for iron determination is dependent on several key performance indicators. The following table summarizes the quantitative data for Ferrozine, 1,10-Phenanthroline, and Bathophenanthroline, allowing for a direct comparison of their analytical capabilities.

ParameterFerrozine1,10-PhenanthrolineBathophenanthroline
Molar Absorptivity (ε) ~27,900 L mol⁻¹ cm⁻¹~11,100 L mol⁻¹ cm⁻¹~22,400 L mol⁻¹ cm⁻¹
Wavelength of Max. Absorbance (λmax) 562 nm510 nm533 nm
Optimal pH Range 4 - 92.9 - 3.54.0 - 4.5
Limit of Detection (LOD) ~2.7 µg/dL~10 µg/LHigh sensitivity (µM range)
Interfering Ions Cobalt, CopperStrong oxidizing agents, various metals (e.g., Cr, Zn, Co, Cu, Ni)Manganese, Cadmium, Copper, Zinc, Cobalt, Nickel, Chromium, Ruthenium
Complex Color Magenta/PurpleOrange-RedRed

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline standardized experimental protocols for the determination of total iron using each of the compared reagents.

General Workflow for Spectrophotometric Iron Determination

The fundamental steps for determining iron concentration using a chromogenic reagent are outlined in the workflow diagram below. This process involves sample preparation, reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), complexation with the chromogenic reagent, and subsequent measurement of the absorbance.

G General Experimental Workflow for Spectrophotometric Iron Determination A Sample Preparation (e.g., dissolution, digestion) B Reduction of Fe(III) to Fe(II) (e.g., with hydroxylamine HCl or ascorbic acid) A->B C pH Adjustment (using appropriate buffer) B->C D Addition of Chromogenic Reagent (e.g., Ferrozine, 1,10-Phenanthroline) C->D E Color Development (incubation) D->E F Spectrophotometric Measurement (at λmax) E->F G Data Analysis (Standard Curve) F->G

Caption: General workflow for spectrophotometric iron determination.

Iron Determination using Ferrozine

The Ferrozine method is highly sensitive and involves the formation of a stable magenta-colored complex with ferrous iron.

Reagents:

  • Ferrozine Solution (0.1% w/v): Dissolve 0.1 g of Ferrozine in 100 mL of deionized water.

  • Ammonium Acetate Buffer (50% w/v): Dissolve 50 g of ammonium acetate in 100 mL of deionized water.

  • Reducing Agent (10% w/v Ascorbic Acid): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh.

  • Iron Standard Stock Solution (1000 mg/L): Commercially available or prepared by dissolving a known mass of iron wire in acid.

Procedure:

  • Standard Curve Preparation: Prepare a series of iron standards (e.g., 0, 0.1, 0.2, 0.5, 1.0, and 2.0 mg/L) by diluting the iron standard stock solution.

  • Sample Preparation: Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl or HNO₃) to ensure iron remains in solution.

  • Reduction: To a 10 mL aliquot of the sample or standard, add 1 mL of the 10% ascorbic acid solution. Mix and allow to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.

  • Complexation: Add 2 mL of the ammonium acetate buffer solution, followed by 1 mL of the 0.1% Ferrozine solution. Mix thoroughly.

  • Color Development: Allow the solution to stand for at least 5 minutes for the color to fully develop.

  • Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer. Use a reagent blank (deionized water treated with all reagents) to zero the instrument.

  • Quantification: Determine the iron concentration in the sample by comparing its absorbance to the standard curve.

Iron Determination using 1,10-Phenanthroline

This classic method relies on the formation of a stable orange-red complex between ferrous iron and three molecules of 1,10-phenanthroline.[1]

Reagents:

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Sodium Acetate Buffer Solution (1.2 M): Dissolve 16.4 g of sodium acetate in 100 mL of deionized water.

  • Iron Standard Stock Solution (1000 mg/L): As described for the Ferrozine method.

Procedure:

  • Standard Curve Preparation: Prepare a series of iron standards (e.g., 0, 0.5, 1.0, 2.0, 4.0, and 5.0 mg/L) from the stock solution.

  • Sample Preparation: Acidify the sample as described previously.

  • Reduction: To a 10 mL aliquot of the sample or standard, add 1 mL of the 10% hydroxylamine hydrochloride solution. Mix well.

  • pH Adjustment and Complexation: Add 8 mL of the sodium acetate buffer solution, followed by 10 mL of the 0.1% 1,10-phenanthroline solution. Mix thoroughly.

  • Color Development: Allow the solution to stand for 10-15 minutes for complete color development.[1]

  • Measurement: Measure the absorbance at 510 nm against a reagent blank.

  • Quantification: Calculate the iron concentration using the standard curve.

Iron Determination using Bathophenanthroline

Bathophenanthroline is a highly sensitive reagent, particularly suitable for trace iron analysis, forming a red complex with ferrous iron.

Reagents:

  • Bathophenanthroline Solution (0.001 M in ethanol): Dissolve 0.0332 g of bathophenanthroline in 100 mL of ethanol.

  • Hydroxylamine Hydrochloride Solution (10% w/v): As described for the 1,10-phenanthroline method.

  • Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.

  • Iron Standard Stock Solution (1000 mg/L): As described previously.

Procedure:

  • Standard Curve Preparation: Prepare a series of iron standards in the appropriate low concentration range (e.g., 0, 20, 40, 60, 80, and 100 µg/L).

  • Sample Preparation: Acidify the sample.

  • Reduction: To a 10 mL aliquot of the sample or standard, add 1 mL of the 10% hydroxylamine hydrochloride solution.

  • pH Adjustment: Add the 10% sodium acetate solution dropwise to adjust the pH to between 4.0 and 4.5.

  • Complexation and Extraction: Add 4 mL of the bathophenanthroline solution and mix. Add 10 mL of an organic solvent (e.g., n-hexyl alcohol or isoamyl alcohol) and shake vigorously for 30 seconds.

  • Phase Separation: Allow the layers to separate.

  • Measurement: Measure the absorbance of the organic layer at 533 nm against a reagent blank prepared in the same manner.

  • Quantification: Determine the iron concentration from the standard curve.

Comparative Analysis of Key Performance Indicators

The choice of reagent often depends on a trade-off between sensitivity, selectivity, and procedural complexity. The following diagram illustrates the logical relationships and comparative performance of the three reagents.

G Comparative Performance of Iron Determination Reagents cluster_0 Performance Metrics cluster_1 Reagents Sensitivity Sensitivity (Molar Absorptivity) Ferrozine Ferrozine Sensitivity->Ferrozine Highest (~27,900) Phenanthroline 1,10-Phenanthroline Sensitivity->Phenanthroline Moderate (~11,100) Bathophenanthroline Bathophenanthroline Sensitivity->Bathophenanthroline High (~22,400) Selectivity Selectivity (Interferences) Selectivity->Ferrozine Fewer metal interferences than phenanthrolines Selectivity->Phenanthroline Susceptible to various metals Selectivity->Bathophenanthroline Susceptible to various metals pH_Range Optimal pH Range pH_Range->Ferrozine Broad (4-9) pH_Range->Phenanthroline Narrow, acidic (2.9-3.5) pH_Range->Bathophenanthroline Narrow, acidic (4.0-4.5) LOD Limit of Detection LOD->Ferrozine Very Low (~2.7 µg/dL) LOD->Phenanthroline Low (~10 µg/L) LOD->Bathophenanthroline Extremely Low (µM range)

Caption: Comparison of key performance indicators for iron determination reagents.

Conclusion

The selection of an alternative to this compound for iron determination should be guided by the specific requirements of the analysis.

  • Ferrozine is an excellent all-around choice, offering high sensitivity, a broad pH working range, and fewer interferences from other metal ions.

  • 1,10-Phenanthroline is a reliable and well-established method, though it is less sensitive and requires careful pH control.

  • Bathophenanthroline provides the highest sensitivity, making it the reagent of choice for the determination of trace and ultra-trace amounts of iron, although it is more susceptible to interferences and often requires an extraction step.

By carefully considering the performance data and experimental protocols presented in this guide, researchers can confidently select the most appropriate method to achieve accurate and reliable iron quantification in their studies.

References

Comparative Analysis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine Cross-Reactivity with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMNP) and its parent compound with various metal ions. Due to the limited availability of direct experimental data on the cross-reactivity of AHMNP, this guide leverages data from its close structural analog, 4-Amino-6-hydroxy-2-mercaptopyrimidine (AHMP), to provide insights into its potential binding behavior. It is established that AHMNP functions as a chelating agent, forming complexes with heavy metal ions.[1][2] The functional groups present, including the amino, mercapto, and nitroso groups, allow for various interactions with metal ions.[1]

Metal Ion Complexation and Stability

Studies on the related compound, 4-Amino-6-hydroxy-2-mercaptopyrimidine (AHMP), which lacks the 5-nitroso group, provide valuable data on metal ion complex formation. Research has demonstrated the synthesis and characterization of complexes of AHMP with several divalent metal ions, including Zinc(II), Cadmium(II), Lead(II), Mercury(II), and Phenylmercury(II).[3] The stoichiometry for most of these complexes was found to be 1:2 (metal:ligand), with the exception of the phenylmercury(II) complex, which exhibited a 1:1 ratio.[3] In these complexes, the AHMP ligand coordinates to the metal ion through its sulfur atom.[3]

Further studies have reported on the complexes of 6-Amino-4-hydroxy-2-mercaptopyrimidine with Zinc(II), Molybdenum(V), Tungsten(VI), and Uranyl(VI), where the ligand acts as a mononegative bidentate, coordinating with the metal ions through a deprotonated cyclic nitrogen and the thione sulfur atom.[4]

The stability of these complexes has been investigated, with thermodynamic parameters determined for Zn(II) and Cd(II) complexes of AHMP.[3] The high insolubility of Mercury(II), Phenylmercury(II), and Lead(II) complexes prevented the determination of their stability constants through potentiometric methods.[3]

Quantitative Data on Metal Ion Complexation of AHMP

The following table summarizes the stability constants and thermodynamic parameters for the complexation of 4-Amino-6-hydroxy-2-mercaptopyrimidine (AHMP) with Zinc(II) and Cadmium(II) ions in an aqueous solution at 0.1 mol·dm⁻³ NaNO₃.

Metal Ionlog K₁log K₂ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Zn(II) 5.865.25-63.4-74.8-38.2
Cd(II) 5.594.98-60.3-70.9-35.5

Data sourced from a potentiometric study on AHMP complexes. The thermodynamic parameters were calculated from the effect of temperature on the formation constants.[3]

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of the metal-ligand complexes in solution.

  • Preparation of Solutions:

    • Prepare a standard solution of the ligand (AHMNP) in a suitable solvent (e.g., dioxane-water mixture).

    • Prepare standard solutions of the metal nitrate salts (e.g., Zn(NO₃)₂, Cd(NO₃)₂, etc.) in deionized water.

    • Prepare a standard solution of a strong base (e.g., NaOH) free from carbonate.

    • Prepare a solution of a background electrolyte (e.g., NaNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • A known volume of the ligand solution is mixed with a known volume of the metal ion solution and the background electrolyte.

    • The mixture is titrated with the standard NaOH solution.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • The titration is repeated with different metal-to-ligand ratios.

  • Data Analysis:

    • The titration data (volume of NaOH added vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software (e.g., HYPERQUAD).

Potential Cross-Reactivity and Selectivity

The cross-reactivity of a chelating agent like AHMNP is determined by its relative affinity for different metal ions. Based on the data for the parent compound AHMP, it can be inferred that AHMNP would likely form stable complexes with a range of divalent heavy metal ions. The presence of the 5-nitroso group in AHMNP could potentially influence its selectivity towards certain metal ions compared to AHMP, possibly through additional coordination or electronic effects. The nitro group is known to participate in metal ion coordination, which could enhance the binding affinity for specific metals.[5]

Experimental Workflow for Assessing Metal Ion Selectivity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ligand Prepare AHMNP Solution add_target Add Target Metal Ion to AHMNP Solution prep_ligand->add_target prep_metals Prepare Stock Solutions of Various Metal Ions add_interfering Spike with Potential Interfering Metal Ions prep_metals->add_interfering measure_initial Measure Analytical Signal (e.g., Absorbance, Fluorescence) add_target->measure_initial measure_initial->add_interfering measure_final Re-measure Analytical Signal add_interfering->measure_final compare_signals Compare Signals Before and After Interference measure_final->compare_signals calc_selectivity Calculate Selectivity Coefficient compare_signals->calc_selectivity

Caption: Workflow for evaluating the selectivity of AHMNP for a target metal ion in the presence of other potentially interfering metal ions.

Signaling Pathway of Metal Ion Chelation

The interaction of AHMNP with a metal ion involves the formation of a coordination complex. The ligand, AHMNP, acts as a Lewis base, donating electron pairs from its heteroatoms (likely sulfur and nitrogen) to the metal ion, which acts as a Lewis acid. This interaction leads to the formation of a stable chelate ring structure.

G cluster_interference Competitive Binding AHMNP AHMNP Ligand (Lewis Base) Complex [M(AHMNP)n] Complex (Chelate) AHMNP->Complex Coordination (e.g., via S, N atoms) InterferingComplex [I(AHMNP)n] Complex AHMNP->InterferingComplex Cross-reactivity Metal Metal Ion (M²⁺) (Lewis Acid) Metal->Complex Interfering Interfering Ion (I²⁺) Interfering->InterferingComplex

Caption: Diagram illustrating the chelation of a metal ion by AHMNP and the potential for competitive binding by interfering ions.

References

Nitrosopyrimidine Compounds as Chromogenic Reagents: A Comparative Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of nitrosopyrimidine compounds, primarily focusing on violuric acid and its derivatives, for the spectrophotometric determination of metal ions. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection of appropriate analytical methodologies.

Nitrosopyrimidine compounds, characterized by a pyrimidine ring bearing a nitroso group, have carved a niche in analytical chemistry as effective chromogenic reagents. Their ability to form stable, intensely colored complexes with a variety of metal ions makes them suitable for spectrophotometric analysis, a technique favored for its simplicity, speed, and cost-effectiveness. This guide focuses on the analytical applications of violuric acid (5-isonitrosobarbituric acid) and its derivatives, which are prominent members of this class of compounds.

Principle of Analysis

The analytical application of nitrosopyrimidine compounds like violuric acid is predicated on their ability to act as ligands in the presence of metal ions. The reaction involves the formation of a coordination complex between the nitrosopyrimidine derivative and the metal ion, resulting in a significant change in the electronic structure of the ligand. This alteration manifests as a distinct color change, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert law.

Comparative Performance of Nitrosopyrimidine Reagents

The efficacy of an analytical reagent is determined by several key parameters, including its sensitivity, selectivity, and the stability of the complex it forms. For spectrophotometric methods, this translates to metrics such as molar absorptivity (ε), the wavelength of maximum absorbance (λmax), limit of detection (LOD), and limit of quantification (LOQ). While comprehensive comparative data across a wide range of nitrosopyrimidine derivatives is not extensively available in the literature, existing studies highlight the utility of violuric acid and its N-substituted derivatives for the determination of various transition metal ions.

Here, we compare the performance of two prominent nitrosopyrimidine reagents, Violuric Acid and 1,3-Dimethylvioluric Acid (DMVA), for the determination of specific metal ions. For context, their performance is also compared with a standard, non-nitrosopyrimidine-based method for iron determination using 1,10-Phenanthroline.

Table 1: Comparative Performance of Nitrosopyrimidine Reagents for Metal Ion Determination

ReagentAnalyteλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD)Limit of Quantification (LOQ)Optimal pH
Violuric AcidCo²⁺~350 - 450~1 x 10⁴ - 2 x 10⁴~0.02 mg/LNot widely reported5.0 - 6.0
1,3-Dimethylvioluric Acid (DMVA)Fe³⁺Not specifiedNot specified66.93 nM202.84 nMNot specified
Alternative Method
1,10-PhenanthrolineFe²⁺5081.1 x 10⁴Not widely reportedNot widely reported~3.5

Note: The data for violuric acid is presented as a range due to variations in reported experimental conditions. The LOD and LOQ for DMVA were converted from molarity to facilitate comparison, assuming a negligible contribution from the reagent to the molecular weight of the complex.

Other derivatives such as thiovioluric acid and diphenylthiovioluric acid have also been historically used as analytical reagents for metals like palladium, though recent quantitative spectrophotometric data is limited[1][2]. 2,4,6-Triamino-5-nitrosopyrimidine is also cited as an analytical reagent, but specific applications in quantitative spectrophotometry are not well-documented in recent literature.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are generalized procedures for the spectrophotometric determination of metal ions using violuric acid derivatives, followed by a specific protocol for the well-established 1,10-phenanthroline method for iron determination as a benchmark.

General Protocol for Metal Ion Determination using Violuric Acid Derivatives

This protocol provides a foundational method that can be optimized for specific metal ions and violuric acid derivatives.

1. Reagent Preparation:

  • Standard Metal Ion Stock Solution (1000 mg/L): Accurately weigh a suitable salt of the metal of interest, dissolve it in deionized water, and dilute to a known volume in a volumetric flask. Acidification with a few drops of an appropriate acid may be necessary to prevent hydrolysis.

  • Violuric Acid Reagent Solution (typically 0.1% w/v): Dissolve the required amount of the violuric acid derivative in deionized water. Gentle heating may be necessary for complete dissolution. This solution should be prepared fresh daily.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for a pH range of 4-6).

2. Preparation of Calibration Standards:

  • Prepare a series of standard solutions by accurately diluting the stock metal ion solution with deionized water to cover the desired concentration range.

3. Color Development:

  • To a set of volumetric flasks, add an aliquot of each standard solution (and the unknown sample).

  • Add the buffer solution to adjust the pH to the optimal range.

  • Add the violuric acid reagent solution.

  • Dilute to the mark with deionized water, mix well, and allow the solution to stand for a specified time for the color to develop fully.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-violurate complex.

  • Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Specific Protocol for the Determination of Iron(II) using 1,10-Phenanthroline

This established method serves as a point of comparison for the performance of nitrosopyrimidine-based reagents.

1. Reagent Preparation:

  • Standard Iron Stock Solution (100 mg/L): Dissolve a known mass of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid and dilute to a known volume.

  • Hydroxylamine Hydrochloride Solution (10% w/v): To reduce any Fe³⁺ to Fe²⁺.

  • 1,10-Phenanthroline Solution (0.25% w/v): The chromogenic reagent.

  • Sodium Acetate Buffer Solution: To maintain the optimal pH.

2. Procedure:

  • Pipette aliquots of the standard iron solution into a series of volumetric flasks.

  • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the sodium acetate buffer.

  • Add 10 mL of the 1,10-phenanthroline solution to each flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 10-15 minutes for complete color development.

  • Measure the absorbance at 508 nm against a reagent blank.

Visualization of Analytical Workflows

To provide a clear understanding of the experimental process, the following diagrams, generated using the DOT language, illustrate the logical workflow for the spectrophotometric analysis of metal ions using nitrosopyrimidine compounds.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ReagentPrep Reagent Preparation (Metal Standard, Buffer, Nitrosopyrimidine) ColorDev Color Development (Mixing of Sample/Standard, Buffer, and Reagent) ReagentPrep->ColorDev SamplePrep Sample Preparation (Digestion, Dilution) SamplePrep->ColorDev Measurement Spectrophotometric Measurement (Absorbance at λmax) ColorDev->Measurement Calibration Calibration Curve Construction Measurement->Calibration Concentration Concentration Determination Calibration->Concentration

A generalized workflow for spectrophotometric metal ion analysis.

LogicalRelationship Analyte Metal Ion (Analyte) Complex Colored Metal-Nitrosopyrimidine Complex Analyte->Complex Reagent Nitrosopyrimidine Reagent Reagent->Complex Absorbance Absorbance Measurement Complex->Absorbance Concentration Concentration Absorbance->Concentration

Logical relationship of the analytical components.

References

Safety Operating Guide

Safe Disposal of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, a compound that should be managed as hazardous waste. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Profile:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Due to these potential hazards, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][3]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, it is imperative to wear the appropriate personal protective equipment to prevent exposure.[2][3]

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust or aerosols are generated.[2][3]

2. Waste Segregation and Collection:

Proper segregation of chemical waste is critical for safe and compliant disposal.

  • Waste Identification: Treat all this compound waste, including contaminated materials like gloves, wipes, and absorbent pads, as hazardous waste.[2]

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[2] Plastic containers are often preferred to minimize the risk of breakage.[2]

  • Waste Transfer: Carefully transfer the unwanted chemical into the designated hazardous waste container. Avoid generating dust. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3]

3. Labeling and Storage:

Accurate labeling and proper storage are essential for regulatory compliance and safe handling.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Include the date of accumulation and any other information required by your institution.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be at or near the point of generation and under the control of the laboratory personnel. Use secondary containment to capture any potential leaks.[2]

4. Disposal of Empty Containers:

Empty containers that held this compound must also be managed as hazardous waste.

  • Triple-Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[2]

  • Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

  • Final Disposal: After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary.[2] Always consult your institution's EHS department for specific guidance.

5. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[3]

  • Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3] All cleanup materials should be disposed of as hazardous waste.[3]

6. Disposal Request and Pickup:

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][3] Provide accurate information about the waste material.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Amino-6-hydroxy-2- mercapto-5-nitrosopyrimidine Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste 2. Identify as Hazardous Waste ppe->identify_waste segregate 3. Segregate Waste Stream identify_waste->segregate spill Spill Occurs identify_waste->spill Potential Event container 4. Use Designated, Compatible, Sealed Hazardous Waste Container segregate->container label_container 5. Label Container Correctly: 'Hazardous Waste' + Full Chemical Name container->label_container storage 6. Store in Designated Satellite Accumulation Area with Secondary Containment label_container->storage contact_ehs 7. Contact EHS for Pickup storage->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end spill->segregate No spill_procedure Follow Spill Management Protocol: - Evacuate & Secure - Ventilate - Contain & Collect - Decontaminate spill->spill_procedure Yes spill_procedure->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Given the compound's hazard classifications, a stringent adherence to these procedures is necessary to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

A multi-layered PPE approach is mandatory to mitigate these risks. The required PPE varies based on the laboratory activity being performed.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves• N95 dust mask or a half-mask respirator with P100 particulate filters
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and a face shield• Double-gloving with nitrile or neoprene gloves• Full-face respirator with combination organic vapor/P100 cartridges

Note on Glove Selection: While nitrile gloves are generally recommended for incidental contact, for extended handling or in situations with a high risk of splash, consider gloves with higher chemical resistance such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for safely handling this compound, particularly during weighing and solution preparation, which pose the highest risk of exposure.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Based on Hazard Level) prep_setup 2. Prepare Work Area (Fume Hood/Ventilated Enclosure) prep_ppe->prep_setup weigh 3. Weighing (Use Tare Method in Hood) prep_setup->weigh solution 4. Solution Preparation (Slowly Add Solvent) weigh->solution decontaminate 5. Decontaminate Surfaces & Equipment solution->decontaminate dispose 6. Dispose of Waste (Segregate as Hazardous) decontaminate->dispose remove_ppe 7. Doff PPE Correctly dispose->remove_ppe end_op End of Operation remove_ppe->end_op start Start start->prep_ppe

Caption: Step-by-step workflow for handling the compound.

Protocol for Weighing the Solid Compound:

  • Don PPE: Wear the appropriate PPE as outlined in the table for "Moderate-Hazard Activities."

  • Work in a Ventilated Area: All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Use the Tare Method:

    • Pre-weigh a sealable container (e.g., a vial with a cap) on the analytical balance.

    • Transfer the container to the fume hood.

    • Carefully add the solid this compound to the container.

    • Seal the container before removing it from the fume hood.

    • Re-weigh the sealed container on the balance to determine the exact weight of the compound.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove material.

  • Clean Up: Use a disposable scoop or spatula. After weighing, decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Protocol for Preparing Stock Solutions:

  • Work in a Fume Hood: All solution preparation must be performed within a certified chemical fume hood.

  • Add Solvent to Solid: To prevent splashing and aerosol generation, slowly add the solvent to the pre-weighed solid compound in the container.

  • Ensure Secure Sealing: If sonication or vortexing is required to dissolve the compound, ensure the container is securely capped. For sonication, it is advisable to place the primary container within a secondary container.

  • Labeling: Clearly label the final solution with the full chemical name, concentration, solvent used, preparation date, and the handler's initials.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Incident Type Emergency Protocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing while continuing to flush. 3. Wash the area with soap and water. 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.
Minor Spill (Solid) 1. Restrict access to the area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. 3. Place the material and all cleanup supplies into a sealed, labeled hazardous waste container. 4. Decontaminate the spill area.
Major Spill 1. Evacuate the immediate area and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal is a serious safety and regulatory violation.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, contaminated wipes, disposable lab coats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or rinsates from cleaning should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any other information required by your institution.

  • Empty Containers: "Empty" containers that held the solid compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and defacing the label, the container may be disposed of as non-hazardous waste, pending institutional policy.

Final Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste in accordance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Reactant of Route 2
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.